molecular formula C19H24ClN7 B1663164 CGP-74514 CAS No. 190653-73-7

CGP-74514

Cat. No.: B1663164
CAS No.: 190653-73-7
M. Wt: 385.9 g/mol
InChI Key: UTBSBSOBZHXMHI-LSDHHAIUSA-N
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Description

Selective CDK1 inhibitor, enhancing TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein;  High Quality Biochemicals for Research Uses

Properties

IUPAC Name

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBSBSOBZHXMHI-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018068
Record name rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine
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URL https://comptox.epa.gov/dashboard/DTXSID801018068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190653-73-7
Record name CGP-74514
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190653737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-74514
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ52UF48A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of CGP-74514A in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514A is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) that has demonstrated significant anti-cancer activity in various preclinical models. Its primary mechanism of action revolves around the disruption of cell cycle progression, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth analysis of the molecular pathways affected by CGP-74514A, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its therapeutic potential.

Introduction

The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cellular proliferation. CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition and mitotic entry. Consequently, inhibitors targeting CDK1, such as CGP-74514A, have emerged as promising therapeutic agents. This document elucidates the intricate mechanisms through which CGP-74514A exerts its cytotoxic effects on cancer cells.

Core Mechanism of Action: CDK1 Inhibition

CGP-74514A functions as an ATP-competitive inhibitor of CDK1, effectively blocking its kinase activity. This inhibition disrupts the G2/M checkpoint, preventing cancer cells from entering mitosis and ultimately leading to cell cycle arrest and apoptosis.

Effects on Cell Cycle Progression

At lower concentrations (e.g., 1 µM), CGP-74514A primarily induces a G2/M cell cycle arrest in leukemia cells[1]. However, at higher concentrations (≥3 µM), the compound potently triggers apoptosis[1]. This dual effect highlights a concentration-dependent switch in the cellular response to CDK1 inhibition.

The inhibition of CDK1 by CGP-74514A leads to a cascade of downstream effects on key cell cycle regulatory proteins:

  • p34(CDC2) Dephosphorylation: Treatment with CGP-74514A results in the dephosphorylation of p34(CDC2), the catalytic subunit of the CDK1/Cyclin B complex, which is indicative of its inactivation[1][2].

  • Retinoblastoma Protein (pRb) Modulation: CGP-74514A induces an early (within 2 hours) dephosphorylation of the retinoblastoma protein (pRb), a critical tumor suppressor that controls the G1/S transition. This is followed by the subsequent degradation of pRb[1][2]. Interestingly, CGP-74514A does not appear to block pRb phosphorylation at CDK2- and CDK4-specific sites, suggesting a selective effect on CDK1-mediated phosphorylation[1][2].

  • Modulation of Cell Cycle Regulators: Exposure to CGP-74514A leads to an increase in the expression of the CDK inhibitor p21(CIP1) and the degradation of another CDK inhibitor, p27(KIP1)[1][2]. Furthermore, the expression of the transcription factor E2F1, which is crucial for S-phase entry, is diminished[1][2].

CGP74514A CGP-74514A CDK1_CyclinB CDK1/Cyclin B CGP74514A->CDK1_CyclinB Inhibits p21 p21(CIP1) Expression CGP74514A->p21 p27 p27(KIP1) Degradation CGP74514A->p27 G2M G2/M Transition CDK1_CyclinB->G2M Promotes pRb_p pRb (Phosphorylated) CDK1_CyclinB->pRb_p Phosphorylates Mitosis Mitosis G2M->Mitosis pRb pRb (Dephosphorylated) pRb_p->pRb Dephosphorylation (CGP-74514A effect) pRb_d pRb Degradation pRb->pRb_d Degradation E2F1 E2F1 pRb->E2F1 Inhibits S_Phase S-Phase Entry E2F1->S_Phase Promotes CellCycleArrest Cell Cycle Arrest

Figure 1: CGP-74514A-induced disruption of cell cycle progression.

Induction of Apoptosis

A key consequence of potent CDK1 inhibition by CGP-74514A is the induction of programmed cell death, or apoptosis, in a variety of cancer cell lines.

Apoptotic Response in Leukemia Cells

In human leukemia cell lines such as U937, HL-60, and others, CGP-74514A is a potent inducer of apoptosis. An 18-hour exposure to 5 µM CGP-74514A resulted in apoptosis in 30-95% of cells across different leukemia lines[1][2]. In U937 cells, apoptosis becomes apparent within 4 hours of treatment with 5 µM CGP-74514A and approaches 100% by 24 hours[1][2].

Mitochondrial Pathway of Apoptosis

CGP-74514A primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:

  • Mitochondrial Damage: Treatment with CGP-74514A leads to a loss of mitochondrial membrane potential (Δψm)[1][2].

  • Caspase Activation: The compound induces the activation of caspase-9, the initiator caspase of the mitochondrial pathway, and subsequent degradation of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1][2].

  • Role of Bcl-2 Family Proteins: The apoptotic effects of CGP-74514A can be substantially blocked by the ectopic expression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, further confirming the involvement of the mitochondrial pathway[1][2].

CGP74514A CGP-74514A Mitochondria Mitochondrial Damage (Loss of Δψm) CGP74514A->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Bcl2 Bcl-2/Bcl-xL Bcl2->Mitochondria Inhibits

Figure 2: Mitochondrial pathway of apoptosis induced by CGP-74514A.

Sensitization to TRAIL-Induced Apoptosis via XIAP Reduction

An important mechanism contributing to the anti-cancer efficacy of CGP-74514A is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is particularly relevant in TRAIL-resistant breast cancer cells[3][4][5].

The key molecular event in this sensitization is the reduction of the cytosolic levels of the X-linked inhibitor of apoptosis protein (XIAP)[3][4][5]. XIAP is an endogenous inhibitor of caspases, and its downregulation lowers the threshold for apoptosis induction. Small interfering RNA (siRNA)-mediated knockdown of XIAP has been shown to mimic the sensitizing effect of CGP-74514A, confirming that the reduction of XIAP is a critical component of its mechanism of action in this context[3][4].

cluster_0 TRAIL Pathway cluster_1 CGP-74514A Action TRAIL TRAIL TRAIL_R TRAIL Receptor TRAIL->TRAIL_R Caspase8 Caspase-8 Activation TRAIL_R->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CGP74514A CGP-74514A XIAP XIAP CGP74514A->XIAP Reduces XIAP->Caspase3 Inhibits

Figure 3: Sensitization to TRAIL-induced apoptosis by CGP-74514A via XIAP reduction.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
CDK1 IC50 25 nM--
Apoptosis Induction 30-95%U937, HL-60, KG-1, CCRF-CEM, Raji, THP[1][2]
~100% at 24hU937[1][2]
Concentration for G2/M Arrest 1 µMLeukemia cells[1]
Concentration for Apoptosis ≥3 µMLeukemia cells[1]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following provides a general overview of the methodologies typically employed in such research.

Cell Culture and Drug Treatment

Cancer cell lines (e.g., U937, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specific density and allowed to adhere (for adherent cells) before treatment with various concentrations of CGP-74514A for specified time periods.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., CDK1, pRb, XIAP, Caspase-9, PARP, β-actin) overnight at 4°C. After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

start Cell Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer block Blocking transfer->block p_ab Primary Antibody Incubation block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect Chemiluminescent Detection s_ab->detect end Data Analysis detect->end

Figure 4: General workflow for Western blot analysis.
Apoptosis Assay (Flow Cytometry)

  • Cell Staining: Cells are harvested, washed, and resuspended in binding buffer.

  • Annexin V and Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry: Stained cells are analyzed on a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

CGP-74514A is a potent CDK1 inhibitor that effectively induces cell cycle arrest and apoptosis in cancer cells. Its multifaceted mechanism of action, involving the direct inhibition of CDK1, modulation of key cell cycle and apoptotic proteins, and sensitization to TRAIL-induced apoptosis through the downregulation of XIAP, makes it a compelling candidate for further investigation in cancer therapy. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of CGP-74514A.

References

The Role of CGP-74514A in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514A is a potent, cell-permeable, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), originally identified as a selective inhibitor of CDK1/cyclin B. Subsequent research has revealed a broader kinase inhibitory profile, suggesting its classification as a pan-CDK inhibitor. This technical guide provides an in-depth analysis of the function of CGP-74514A in cell cycle regulation, its mechanism of action, and its effects on key cellular pathways. We present a comprehensive summary of its kinase selectivity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction

The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The sequential activation of different CDK-cyclin complexes drives the progression through the distinct phases of the cell cycle: G1, S, G2, and M. Dysregulation of CDK activity is a hallmark of many human cancers, making CDKs attractive targets for therapeutic intervention.

CGP-74514A is a 2,6,9-trisubstituted purine derivative that has been instrumental in elucidating the roles of CDKs in cell cycle control. Initially characterized as a highly selective inhibitor of CDK1/cyclin B, the primary driver of the G2/M transition, further studies have demonstrated its activity against other CDKs, albeit at varying potencies. This guide will delve into the multifaceted role of CGP-74514A as a tool for studying cell cycle regulation and as a potential therapeutic agent.

Mechanism of Action

CGP-74514A exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of CDKs. By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the kinase's protein substrates, thereby blocking their phosphorylation and downstream signaling. The primary target of CGP-74514A is the CDK1/cyclin B complex, which is essential for entry into mitosis.

Inhibition of CDK1/cyclin B by CGP-74514A leads to a robust cell cycle arrest at the G2/M boundary. This arrest prevents cells from entering mitosis, and prolonged inhibition can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Kinase Selectivity Profile

While initially lauded for its selectivity for CDK1, broader kinase profiling has revealed that CGP-74514A inhibits a range of CDKs and other kinases, particularly at higher concentrations. This promiscuity is an important consideration for its use as a research tool and for its potential therapeutic applications.

Kinase TargetIC₅₀ (nM)Reference(s)
CDK1/cyclin B 25 [1][2]
CDK2/cyclin APotent inhibition reported[3]
CDK5/p25Potent inhibition reported[3]
CDK4Inhibition reported[3]
CDK7Inhibition reported[3]
CDK9Inhibition reported[3]
PKCα6,100[1]
PKA125,000[1]
EGFR>10,000[1]

Table 1: Inhibitory activity of CGP-74514A against a panel of kinases. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Effects of CGP-74514A

The primary cellular consequence of CGP-74514A treatment is a dose-dependent arrest of the cell cycle at the G2/M transition. This is followed by the induction of apoptosis.

G2/M Cell Cycle Arrest

At concentrations around 1 µM, CGP-74514A effectively blocks the activity of CDK1/cyclin B, preventing the phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle.

Induction of Apoptosis

Prolonged G2/M arrest induced by CGP-74514A triggers the intrinsic pathway of apoptosis. This is characterized by mitochondrial damage and the activation of caspase-9 and subsequent cleavage of PARP.[2]

Signaling Pathways Modulated by CGP-74514A

CGP-74514A influences several key signaling pathways that regulate cell cycle progression and apoptosis.

CGP_74514A_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Phosphorylation of mitotic substrates p53 p53 CDK1_CyclinB->p53 Negative regulation Mitosis Mitosis G2_M_Transition->Mitosis Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release PARP PARP Caspase9->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis CGP74514A CGP-74514A CGP74514A->CDK1_CyclinB Inhibition CGP74514A->Mitochondria Mitochondrial Damage Bcl2 Bcl-2 p53->Bcl2 Bcl2->Mitochondria Inhibition of pro-apoptotic proteins Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - CDK1/Cyclin B enzyme - Kinase buffer - ATP - Histone H1 (substrate) - CGP-74514A dilutions start->prep_reagents setup_rxn Set up kinase reaction in a 96-well plate: - Add kinase buffer - Add CGP-74514A or vehicle (DMSO) - Add CDK1/Cyclin B prep_reagents->setup_rxn pre_incubate Pre-incubate for 10-15 minutes at 30°C setup_rxn->pre_incubate initiate_rxn Initiate reaction by adding ATP and Histone H1 pre_incubate->initiate_rxn incubate Incubate for 30-60 minutes at 30°C initiate_rxn->incubate terminate_rxn Terminate reaction (e.g., by adding stop solution or boiling) incubate->terminate_rxn detect_phos Detect phosphorylation of Histone H1 (e.g., using P81 phosphocellulose paper and scintillation counting, or a luminescence-based ADP detection assay) terminate_rxn->detect_phos analyze Analyze data to determine IC₅₀ value detect_phos->analyze end End analyze->end Cell_Cycle_Analysis_Workflow start Start seed_cells Seed cells in a 6-well plate and allow to adhere start->seed_cells treat_cells Treat cells with different concentrations of CGP-74514A and a vehicle control (DMSO) for 24-48 hours seed_cells->treat_cells harvest_cells Harvest cells by trypsinization and centrifugation treat_cells->harvest_cells wash_cells Wash cells with ice-cold PBS harvest_cells->wash_cells fix_cells Fix cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours wash_cells->fix_cells stain_cells Wash cells to remove ethanol and resuspend in PBS containing Propidium Iodide (PI) and RNase A fix_cells->stain_cells incubate_stain Incubate in the dark at room temperature for 30 minutes stain_cells->incubate_stain analyze_flow Analyze samples on a flow cytometer incubate_stain->analyze_flow gate_data Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases analyze_flow->gate_data end End gate_data->end

References

CGP-74514: A Selective CDK1 Inhibitor - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514, also known as CGP74514A, is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] Initially identified for its high affinity for the CDK1/Cyclin B complex, it has become a valuable tool for studying the cellular processes regulated by CDK1, including cell cycle progression, mitosis, and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, effects on cellular signaling pathways, and detailed experimental protocols for its characterization. While originally highlighted for its CDK1 selectivity, emerging evidence suggests a broader activity profile against other cyclin-dependent kinases, positioning it as a pan-CDK inhibitor.[2]

Core Properties of this compound

PropertyDescriptionReference
Primary Target Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B[1]
Mechanism of Action ATP-competitive, reversible inhibitor[1]
Chemical Formula C₁₉H₂₄ClN₇[3]
Molecular Weight 385.89 g/mol [3]
CAS Number 190654-01-4[1]
Solubility Soluble in DMSO

Quantitative Inhibitory Activity

This compound exhibits high potency against CDK1, with significant selectivity over some other common kinases. However, broader kinase profiling has revealed inhibitory activity against other CDKs.

Table 1: IC₅₀ Values of this compound against various kinases

KinaseIC₅₀Reference
CDK1/Cyclin B 25 nM [1]
PKCα6.1 µM[1]
PKA125 µM[1]
EGFR>10 µM[1]

Note: Further studies indicate inhibitory activity against CDK2, CDK5, CDK4, CDK7, and CDK9, suggesting a pan-CDK inhibitor profile.[2]

Cellular Effects of this compound

Treatment of cancer cell lines with this compound induces a range of cellular effects, primarily centered around cell cycle arrest and apoptosis.

Table 2: Cellular Effects of this compound in Cancer Cell Lines

Cell LineConcentrationTimeEffectReference
Human Leukemia (U937) 5 µM4 hoursOnset of apoptosis[4]
5 µM18 hours30-95% apoptosis in various leukemia lines[4]
5 µM24 hours~100% apoptosis[4]
≥ 3 µM18 hoursSignificant apoptosis[4]
Hepatocellular Carcinoma (HepG2) 5 µM8 hoursSlight increase in G2/M phase cells[5]
5 µM24 hoursAccumulation of cells in G2/M phase[5]
5 µM48 hours8-fold increase in apoptotic cells[5]

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of CDK1 triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

CDK1 Inhibition and Cell Cycle Arrest

The primary mechanism of action of this compound is the direct inhibition of CDK1. CDK1, in complex with Cyclin B, is a key driver of the G2/M transition and progression through mitosis. Inhibition of CDK1 by this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[5] This is accompanied by downstream effects on key cell cycle regulatory proteins.

G2M_Arrest CGP74514 This compound CDK1_CyclinB CDK1/Cyclin B CGP74514->CDK1_CyclinB inhibits G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition promotes Cell_Cycle_Arrest G2/M Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest

This compound induces G2/M cell cycle arrest by inhibiting CDK1/Cyclin B.
Modulation of Cell Cycle Regulatory Proteins

Treatment with this compound leads to complex changes in the expression and phosphorylation status of several key proteins involved in cell cycle control.[4][6]

  • pRb (Retinoblastoma protein): Early dephosphorylation of pRb is observed, followed by its degradation.[4]

  • E2F1: Expression of the transcription factor E2F1 is diminished.[4]

  • p21 (CIP1): Expression of the CDK inhibitor p21 is increased.[4]

  • p27 (KIP1): Degradation of the CDK inhibitor p27 is observed.[4]

  • Cyclin B1: Downregulation of Cyclin B1 protein levels.[5]

  • p53: Stabilization of p53 protein levels.[5]

Protein_Modulation CGP74514 This compound CDK1 CDK1 CGP74514->CDK1 inhibits p21 p21 (CIP1) (increased) CGP74514->p21 leads to p27 p27 (KIP1) (degraded) CGP74514->p27 leads to CyclinB1 Cyclin B1 (downregulated) CGP74514->CyclinB1 leads to p53 p53 (stabilized) CGP74514->p53 leads to pRb pRb (dephosphorylated, degraded) CDK1->pRb leads to E2F1 E2F1 (diminished) CDK1->E2F1 leads to

This compound alters the expression and activity of key cell cycle proteins.
Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[4][5] The apoptotic cascade is initiated through mitochondrial damage, leading to the activation of caspases.

  • Mitochondrial Damage: Loss of mitochondrial membrane potential (ΔΨm) is an early event.[4]

  • Cytochrome c and Smac/DIABLO Release: These pro-apoptotic factors are released from the mitochondria into the cytosol.[4]

  • Caspase Activation: Activation of caspase-9 (initiator caspase) and subsequent activation of executioner caspases, leading to PARP degradation.[4][7]

  • Bcl-2 Family: The anti-apoptotic protein Bcl-2 is downregulated.[5]

Apoptosis_Pathway CGP74514 This compound Mitochondria Mitochondria CGP74514->Mitochondria induces damage Bcl2 Bcl-2 (downregulated) CGP74514->Bcl2 leads to Mito_Damage Mitochondrial Damage (Loss of ΔΨm) Mitochondria->Mito_Damage CytoC_Smac Cytochrome c & Smac/DIABLO Release Mito_Damage->CytoC_Smac Caspase9 Caspase-9 Activation CytoC_Smac->Caspase9 Executioner_Caspases Executioner Caspases Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

This compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against CDK1.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - CDK1/Cyclin B - Histone H1 (substrate) - ATP - Kinase Buffer - this compound dilutions Start->Prepare_Reagents Reaction_Setup Set up reaction in 384-well plate: - CDK1/Cyclin B - Histone H1 - this compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect phosphorylation (e.g., ADP-Glo) Stop_Reaction->Detect_Phosphorylation Data_Analysis Data Analysis: Calculate IC₅₀ Detect_Phosphorylation->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro CDK1 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human CDK1/Cyclin B1 enzyme to the desired concentration (e.g., 1 ng/µL) in kinase buffer.

    • Prepare a stock solution of the substrate, Histone H1, at a concentration of 0.2 µg/µL in kinase buffer.

    • Prepare a stock solution of ATP at 50 µM in kinase buffer.

    • Prepare serial dilutions of this compound in kinase buffer.

  • Reaction Setup:

    • In a 384-well white plate, add the test compound (this compound) at various concentrations.

    • Add the CDK1/Cyclin B1 enzyme and Histone H1 substrate to each well.

    • Include controls: a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete unused ATP and then another reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for various time points (e.g., 8 and 24 hours).[5]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and PI double staining followed by flow cytometry.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., U937 leukemia cells) to the desired density.

    • Treat the cells with this compound at various concentrations (e.g., 0-10 µM) for a specified duration (e.g., 18 hours).[4]

  • Cell Staining:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.[9][10][11][12]

  • Flow Cytometry Analysis:

    • Add additional 1X Annexin V binding buffer to each sample.

    • Analyze the stained cells by flow cytometry within one hour.

    • Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with this compound.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described previously.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., pRb, E2F1, p21, p27, Cyclin B1, p53, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.[4]

Conclusion

This compound is a valuable chemical probe for investigating the roles of CDKs, particularly CDK1, in cellular processes. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells highlights its potential as a lead compound for anticancer drug development. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its characterization are essential for advancing research in this area. Further investigation into its broader CDK inhibitory profile will provide a more complete picture of its therapeutic potential and off-target effects.

References

The Role of CGP-74514 in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cyclin-dependent kinase 1 (CDK1) inhibitor, CGP-74514, and its significant role in the induction of apoptosis. The document collates key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and illustrates the underlying molecular pathways.

Introduction

This compound is a potent and selective inhibitor of CDK1, a key regulator of cell cycle progression.[1][2] Its ability to induce programmed cell death, or apoptosis, has made it a subject of interest in cancer research. Dysregulation of the cell cycle is a hallmark of cancer, and targeting critical cell cycle kinases like CDK1 presents a promising therapeutic strategy.[2][3] This guide explores the mechanisms by which this compound triggers apoptotic cell death in cancer cells.

Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of CDK1. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G2/M phase, and subsequently inducing apoptosis.[2] The compound has demonstrated efficacy in various cancer cell lines, including leukemia and liver cancer.[2][4]

Signaling Pathways of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound is multifaceted, involving the modulation of various cell cycle and apoptosis regulatory proteins. The process can be broadly categorized into upstream events involving cell cycle arrest and downstream events leading to mitochondrial-mediated apoptosis.

Induction of Cell Cycle Arrest

Upon treatment with this compound, cancer cells exhibit a marked accumulation in the G2/M phase of the cell cycle.[2] This arrest is a direct consequence of CDK1 inhibition and is associated with several key molecular changes:

  • Downregulation of Cyclin B1: this compound treatment leads to a significant reduction in the protein levels of Cyclin B1, the regulatory partner of CDK1.[2]

  • Dephosphorylation of p34(CDC2): The inhibitor promotes the dephosphorylation of p34(CDC2), the catalytic subunit of the CDK1/Cyclin B1 complex.[4]

  • Alterations in Cell Cycle Regulatory Proteins: Treatment with this compound results in increased expression of p21(CIP1) and degradation of p27(KIP1).[1][4] Additionally, it leads to diminished expression of the transcription factor E2F1 and dephosphorylation followed by degradation of the retinoblastoma protein (pRb).[4]

  • Chk1 Downregulation and p53 Stabilization: In HepG2 liver cancer cells, this compound has been shown to downregulate Chk1 and stabilize p53 protein levels.[2]

Upstream Signaling of this compound Action This compound This compound CDK1 CDK1 This compound->CDK1 inhibits p21 p21 This compound->p21 increases p27 p27 This compound->p27 degrades Chk1 Chk1 This compound->Chk1 downregulates p53 p53 This compound->p53 stabilizes CyclinB1 CyclinB1 CDK1->CyclinB1 associates with pRb pRb CDK1->pRb phosphorylates G2M_Arrest G2M_Arrest CDK1->G2M_Arrest CyclinB1->G2M_Arrest E2F1 E2F1 pRb->E2F1 inhibits pRb->G2M_Arrest E2F1->G2M_Arrest p21->CDK1 inhibits p21->G2M_Arrest p27->G2M_Arrest Chk1->G2M_Arrest p53->G2M_Arrest

Upstream Signaling of this compound Action
Induction of Mitochondrial-Mediated Apoptosis

The cell cycle arrest induced by this compound is followed by the activation of the intrinsic apoptotic pathway, characterized by mitochondrial damage and subsequent caspase activation.

  • Mitochondrial Damage: A key event is the loss of mitochondrial membrane potential (Δψm), which is a hallmark of mitochondrial-mediated apoptosis.[4]

  • Regulation of Bcl-2 Family Proteins: this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2.[2] Ectopic expression of Bcl-2 or Bcl-xL has been shown to substantially block this compound-mediated apoptosis.[4] In breast cancer cells, this compound can also reduce the levels of the X-linked inhibitor of apoptosis protein (XIAP), sensitizing the cells to TRAIL-induced apoptosis.[5]

  • Cytochrome c and Smac/DIABLO Release: The mitochondrial damage leads to the release of cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[4]

  • Caspase Activation and PARP Cleavage: The release of cytochrome c triggers the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3.[1][4] This caspase cascade ultimately leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][4] The pan-caspase inhibitor Boc-fmk and the caspase-8 inhibitor IETD-fmk have been shown to oppose this compound-induced caspase-9 activation and PARP degradation.[4]

Downstream Apoptotic Signaling of this compound G2M_Arrest G2M_Arrest Bcl2 Bcl2 G2M_Arrest->Bcl2 downregulates Mitochondria Mitochondria G2M_Arrest->Mitochondria induces damage Bcl2->Mitochondria inhibits damage Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c releases Caspase9 Caspase9 Cytochrome_c->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to

Downstream Apoptotic Signaling of this compound

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50Reference
CDK125 nM[1]

Table 2: Apoptosis Induction by this compound in Human Leukemia Cell Lines

Cell LineConcentrationTime (hr)% Apoptotic CellsReference
U9375 µM4Apparent[4]
U9375 µM24~100%[4]
Multiple Lines*5 µM1830-95%[4]

*Multiple leukemia cell lines include U937, HL-60, KG-1, CCRF-CEM, Raji, and THP.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.

Cell Culture and Treatment
  • Cell Lines: Human leukemia cell lines (e.g., U937, HL-60) or other cancer cell lines (e.g., HepG2) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded at a predetermined density and treated with the desired concentration of this compound (e.g., 5 µM) for various time points as indicated in the specific assay.

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, both adherent and suspension cells are collected. Adherent cells are first detached using trypsin-EDTA.

  • Washing: Cells are washed twice with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Annexin V Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.

Workflow for Annexin V/PI Apoptosis Assay Start Start Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min at RT Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Workflow for Annexin V/PI Apoptosis Assay
Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins.

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, PARP, Cyclin B1, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Mitochondrial Membrane Potential (Δψm)

The loss of Δψm can be assessed using cationic fluorescent dyes such as JC-1.

  • Cell Preparation: Cells are treated with this compound as described.

  • Staining: Cells are incubated with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Cells are washed with PBS.

  • Analysis: The fluorescence is measured by flow cytometry. In healthy cells with high Δψm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low Δψm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in Δψm.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through the specific inhibition of CDK1. Its mechanism of action involves the induction of G2/M cell cycle arrest, followed by the activation of the mitochondrial-mediated apoptotic pathway. The detailed understanding of its molecular targets and signaling cascades provides a strong rationale for its further investigation as a potential therapeutic agent in oncology. The experimental protocols outlined in this guide offer a framework for researchers to further explore the anti-cancer properties of this compound and similar compounds.

References

In-Depth Technical Guide: CGP-74514 and its Effects on G2/M Phase Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514 is a potent and selective, cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition in the cell cycle. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces G2/M phase arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary mechanism of action involves the inhibition of the CDK1/Cyclin B complex, leading to the prevention of mitotic entry. This guide consolidates current knowledge to serve as a valuable resource for researchers investigating cell cycle control and for professionals in the field of oncology drug development.

Introduction

The cell division cycle is a fundamental process orchestrated by a series of regulatory proteins, among which Cyclin-Dependent Kinases (CDKs) play a pivotal role. CDK1, in complex with its regulatory subunit Cyclin B, is the master regulator of the G2/M transition. Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a highly selective inhibitor of CDK1, demonstrating the ability to arrest the cell cycle at the G2/M phase and, in some contexts, induce apoptosis.[1] This document details the molecular interactions and cellular consequences of this compound treatment, with a focus on its role in G2/M arrest.

Mechanism of Action: Inhibition of CDK1 and Downstream Effects

This compound exerts its primary effect through the competitive inhibition of ATP binding to CDK1, with a reported IC50 of 25 nM.[1] This direct inhibition of CDK1 kinase activity disrupts the phosphorylation of a multitude of downstream substrates essential for mitotic entry. The key molecular events following this compound treatment are outlined below.

Core Mechanism: CDK1/Cyclin B Inhibition

The transition from G2 to M phase is triggered by the activation of the CDK1/Cyclin B complex. This activation is a multi-step process that includes the dephosphorylation of CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the phosphatase Cdc25C. This compound, by inhibiting CDK1, maintains the phosphorylated, inactive state of the CDK1/Cyclin B complex, thereby preventing the cell from entering mitosis.

Downstream Signaling Cascade

The inhibition of CDK1 by this compound initiates a cascade of events that collectively enforce the G2/M checkpoint:

  • Dephosphorylation of p34(CDC2): Treatment with this compound leads to the dephosphorylation of p34(CDC2), which is the catalytic subunit of the CDK1/Cyclin B complex. This is a direct consequence of CDK1 inhibition.

  • Modulation of Cell Cycle Regulatory Proteins:

    • p21(CIP1) Expression: An increase in the expression of the CDK inhibitor p21(CIP1) is observed. p21 can bind to and inhibit the activity of various cyclin-CDK complexes, further reinforcing the cell cycle arrest.

    • p27(KIP1) Degradation: A decrease in the levels of the CDK inhibitor p27(KIP1) has been noted.

    • E2F1 Expression: Expression of the transcription factor E2F1 is diminished. E2F1 is crucial for the transcription of genes required for S phase entry and cell cycle progression.

  • Retinoblastoma Protein (pRb) Dephosphorylation: Early inhibition of CDK1 activity leads to the dephosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb binds to E2F transcription factors, repressing the transcription of genes necessary for cell cycle progression.

Quantitative Data on this compound-Induced G2/M Phase Arrest

The efficacy of this compound in inducing G2/M phase arrest is dose-dependent. The following table summarizes the quantitative effects of this compound on cell cycle distribution in human leukemia cell lines.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Percentage of Cells in G2/M PhaseReference
U937518Data not explicitly quantified in the provided search results, but significant G2/M arrest is implied prior to apoptosis.[1]

Note: While the provided search results strongly indicate G2/M arrest, specific quantitative data on the percentage of cells in each cell cycle phase at varying concentrations of this compound were not explicitly found. The table reflects the available information.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on G2/M phase arrest.

Cell Culture and Treatment
  • Cell Lines: Human leukemia cell lines such as U937, HL-60, and KG-1 are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation and Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 18-24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.

  • Protein Extraction:

    • Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Cyclin B, p-Cdc2 (Tyr15), p21, E2F1, pRb) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound-Induced G2/M Arrest

G2M_Arrest_Pathway cluster_feedback Feedback Loop CGP74514 This compound CDK1_CyclinB CDK1/Cyclin B (Active) CGP74514->CDK1_CyclinB Inhibits p21 p21 (CIP1) Expression CGP74514->p21 Increases E2F1 E2F1 Expression CGP74514->E2F1 Decreases M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes pRb_p p-pRb CDK1_CyclinB->pRb_p Phosphorylates G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest Inhibition leads to Cdc25C Cdc25C p_CDK1_CyclinB p-CDK1(Tyr15)/Cyclin B (Inactive) Cdc25C->p_CDK1_CyclinB Dephosphorylates p_CDK1_CyclinB->CDK1_CyclinB Activates G2_Phase G2 Phase p21->CDK1_CyclinB Inhibits pRb pRb pRb_p->pRb Dephosphorylation E2F_activity E2F Activity pRb->E2F_activity Inhibits

Caption: Signaling pathway of this compound-induced G2/M phase arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Start: Seed Cells Treatment Treat with this compound or DMSO (Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analyze DNA Content (Quantify G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a specific and potent inhibitor of CDK1 that effectively induces G2/M phase cell cycle arrest in cancer cells. Its mechanism of action is centered on the inhibition of the CDK1/Cyclin B complex, which leads to a cascade of downstream effects including the modulation of key cell cycle regulatory proteins such as p21, E2F1, and pRb. The detailed protocols and pathways described in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricate mechanisms of cell cycle control. Further studies are warranted to obtain more comprehensive quantitative data on the dose-dependent effects of this compound on cell cycle distribution across a wider range of cancer cell lines.

References

In-Depth Technical Guide: Discovery and Development of CGP-74514

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514 is a potent, cell-permeable, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1). As a 2,6,9-trisubstituted purine derivative, it has been instrumental in elucidating the cellular processes regulated by CDK1, particularly in the context of cell cycle progression and apoptosis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biological effects, and the experimental methodologies used for its characterization. While the initial discovery and synthetic route of this compound are not extensively detailed in publicly available literature, this guide consolidates the existing knowledge to support further research and development efforts.

Introduction

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the eukaryotic cell cycle. The activity of these kinases is dependent on their association with regulatory subunits called cyclins. The CDK1/cyclin B complex, in particular, is a key driver of the G2/M transition and entry into mitosis. Dysregulation of CDK activity is a hallmark of many cancers, making CDKs attractive targets for therapeutic intervention.

This compound emerged as a selective inhibitor of CDK1, enabling detailed investigation of its role in cellular proliferation and apoptosis. This guide summarizes the key findings related to this compound and provides detailed experimental frameworks for its study.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK1. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby arresting the cell cycle at the G2/M phase. At sufficient concentrations, this cell cycle arrest ultimately leads to the induction of apoptosis.

Signaling Pathway of this compound Induced Apoptosis

CGP74514 This compound CDK1 CDK1/Cyclin B CGP74514->CDK1 Inhibition p21 p21(CIP1) Expression ↑ CGP74514->p21 p27 p27(KIP1) Degradation ↑ CGP74514->p27 pRb pRb Phosphorylation ↓ CDK1->pRb E2F1 E2F1 Expression ↓ pRb->E2F1 G2M_Arrest G2/M Arrest E2F1->G2M_Arrest p21->G2M_Arrest p27->G2M_Arrest Mitochondria Mitochondrial Damage (ΔΨm Loss) G2M_Arrest->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

Biological Activity

In Vitro Kinase Inhibitory Activity

This compound is a potent inhibitor of CDK1. Its selectivity for CDK1 over other kinases has been a key feature of its utility in research.

KinaseIC50 (nM)
CDK1/Cyclin B 25
PKA125,000
PKCα6,100
EGFR>10,000

Table 1: Kinase inhibitory profile of this compound.

Cellular Effects

This compound has been shown to induce apoptosis in a variety of human leukemia cell lines. The cytotoxic effects are dose and time-dependent.

Cell LineApoptosis (5 µM, 18h)
U937~95%
HL-60~80%
KG-1~60%
CCRF-CEM~40%
Raji~35%
THP-1~30%

Table 2: Apoptosis induction by this compound in human leukemia cell lines.

Experimental Protocols

CDK1 Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against CDK1/Cyclin B.

Start Start Prepare_Reagents Prepare Reagents: - CDK1/Cyclin B - Histone H1 Substrate - ATP (γ-32P) - this compound dilutions Start->Prepare_Reagents Incubate Incubate at 30°C for 30 min Prepare_Reagents->Incubate Stop_Reaction Stop reaction with SDS-PAGE sample buffer Incubate->Stop_Reaction Electrophoresis SDS-PAGE Stop_Reaction->Electrophoresis Autoradiography Autoradiography Electrophoresis->Autoradiography Quantify Quantify band intensity Autoradiography->Quantify End End Quantify->End

Caption: Workflow for a radioactive CDK1 kinase assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine CDK1/Cyclin B enzyme, histone H1 substrate, and varying concentrations of this compound in kinase assay buffer.

  • Initiation: Start the reaction by adding ATP (spiked with γ-32P-ATP).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to X-ray film for autoradiography.

  • Quantification: Quantify the radioactive signal of the phosphorylated histone H1 bands to determine the IC50 value of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of apoptotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Culture leukemia cells in the presence of desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is for the detection of changes in cell cycle-related proteins upon treatment with this compound.

Methodology:

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, E2F1, pRb, or other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Discovery and Development

Currently, there is no publicly available information on in vivo efficacy studies in animal models or any registered clinical trials for this compound. Its primary utility has been as a research tool to probe the function of CDK1.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of CDK1. Its potent and selective inhibitory activity has enabled significant advances in our understanding of cell cycle control and the induction of apoptosis. While a complete developmental history of this compound is not publicly documented, the information and protocols provided in this guide offer a solid foundation for researchers utilizing this compound in their studies. Further research is warranted to explore its potential therapeutic applications.

Unraveling the Molecular Interactions of CGP-74514: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets of CGP-74514, a potent cell cycle inhibitor. This document delves into its primary and potential secondary targets, summarizes the available quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic small molecule that has garnered significant interest in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Initially identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), its mechanism of action involves the modulation of key cellular processes that govern cell proliferation and survival. Understanding the precise molecular targets of this compound is crucial for its development as a potential therapeutic agent and as a tool for basic research.

Molecular Targets of this compound

The primary molecular target of this compound has been identified as Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M phase transition of the cell cycle. However, evidence suggests that this compound may exhibit a broader selectivity profile, potentially acting as a pan-CDK inhibitor.

Primary Target: Cyclin-Dependent Kinase 1 (CDK1)

This compound is a potent inhibitor of CDK1, with a reported half-maximal inhibitory concentration (IC50) of 25 nM. CDK1, in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF), which is essential for the initiation of mitosis. By inhibiting CDK1, this compound prevents the phosphorylation of key substrates required for mitotic entry, leading to a G2 phase cell cycle arrest.

Potential Secondary and Off-Target Effects

While CDK1 is the most well-characterized target, some studies suggest that this compound may also inhibit other cyclin-dependent kinases, including CDK2 and CDK5, and to a lesser extent, CDK4, CDK7, and CDK9. This broader activity profile suggests that this compound could be considered a pan-CDK inhibitor. However, comprehensive quantitative data on its inhibitory activity against a wide panel of kinases is not extensively available in the public domain.

Beyond CDKs, this compound has been observed to reduce the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. This effect could be a downstream consequence of CDK inhibition or may indicate direct or indirect off-target effects on upstream regulators of Akt.

Quantitative Inhibitory Data
TargetIC50 ValueAssay TypeReference
CDK125 nMIn vitro kinase assay

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a representative method for determining the IC50 value of this compound against CDK1/Cyclin B.

Materials:

  • Recombinant human CDK1/Cyclin B enzyme

  • Histone H1 as a substrate

  • This compound

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the recombinant CDK1/Cyclin B enzyme, Histone H1 substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell-Based Assay: Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status of Retinoblastoma protein (pRb) and the expression levels of p21.

Materials:

  • Human cancer cell line (e.g., U937 leukemia cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-pRb (Ser807/811), total pRb, p21, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Culture the cancer cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Harvest the cells and lyse them using the cell lysis buffer.

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein expression and phosphorylation.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol describes how to assess the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed the cells and treat them with this compound or vehicle control for the desired time.

  • Harvest both the adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action and analysis of this compound.

cluster_0 Cell Cycle Regulation CDK1 CDK1 MPF MPF (CDK1/Cyclin B) CDK1->MPF CyclinB Cyclin B CyclinB->MPF M_Phase M Phase MPF->M_Phase Promotes G2_Phase G2 Phase G2_Phase->M_Phase CGP74514 This compound CGP74514->CDK1 Inhibits

Caption: this compound inhibits CDK1, preventing the formation of active MPF and blocking G2/M transition.

cluster_1 PI3K/Akt Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes CGP74514 This compound CGP74514->Akt Reduces Phosphorylation

Caption: this compound reduces Akt phosphorylation, potentially impacting cell survival signaling.

cluster_2 Kinase Inhibitor Pulldown Assay Workflow Lysate Cell Lysate Incubation Incubation Lysate->Incubation Beads Immobilized This compound (on beads) Beads->Incubation Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution Analysis LC-MS/MS Analysis Elution->Analysis Targets Identified Protein Targets Analysis->Targets

An In-Depth Technical Guide to CGP-74514 in Leukemia and Bladder Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514 is a potent and selective, cell-permeable, reversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] It has emerged as a valuable tool in cancer research, particularly in the investigation of hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the core findings related to this compound in leukemia and bladder cancer research, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action through signaling pathways. While extensive research has been conducted on its effects in leukemia, its specific application in bladder cancer is a promising but less explored area.

This compound in Leukemia Research

This compound has demonstrated significant anti-leukemic activity by inducing apoptosis and cell cycle arrest in various human leukemia cell lines.

Quantitative Data

The following tables summarize the key quantitative findings from studies of this compound in leukemia.

Table 1: Inhibitory Activity of this compound

TargetIC50
CDK125 nM

Table 2: Apoptosis Induction in Leukemia Cell Lines by this compound

Cell LineConcentrationExposure TimeApoptosis Rate
U9375 µM4 hoursApparent
U9375 µM24 hours~100%
HL-605 µM18 hours30-95%
KG-15 µM18 hours30-95%
CCRF-CEM5 µM18 hours30-95%
Raji5 µM18 hours30-95%
THP-15 µM18 hours30-95%

Table 3: Effects of this compound on Cell Cycle and Related Proteins in U937 Leukemia Cells (5 µM, 18 hours)

Protein/ProcessEffect
p21(CIP1) expressionIncreased
p27(KIP1) degradationIncreased
E2F1 expressionDiminished
p34(CDC2) phosphorylationDephosphorylation
pRb phosphorylationDephosphorylation (early), followed by degradation
Signaling Pathways in Leukemia

This compound primarily exerts its effects by inhibiting CDK1, a key regulator of the cell cycle. This inhibition leads to a cascade of events culminating in cell cycle arrest and apoptosis.

G CGP74514 This compound CDK1 CDK1 CGP74514->CDK1 inhibition Mitochondrial_Damage Mitochondrial Damage CGP74514->Mitochondrial_Damage p21 p21(CIP1) Expression CGP74514->p21 increases p27 p27(KIP1) Degradation CGP74514->p27 increases pRb pRb CDK1->pRb phosphorylation G2M_Arrest G2/M Arrest CDK1->G2M_Arrest promotes E2F1 E2F1 pRb->E2F1 inhibition E2F1->G2M_Arrest progression Caspase9 Caspase-9 Activation Mitochondrial_Damage->Caspase9 PARP_Degradation PARP Degradation Caspase9->PARP_Degradation Apoptosis Apoptosis PARP_Degradation->Apoptosis

Caption: this compound mechanism in leukemia.

Experimental Protocols: Leukemia

The following are detailed methodologies for key experiments cited in leukemia research involving this compound.

  • Cell Lines: U937, HL-60, KG-1, CCRF-CEM, Raji, and THP-1 human leukemia cell lines.

  • Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL).[2][3][4]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2][3][4]

  • Subculture: Suspension cultures are diluted with fresh medium to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[3][4]

  • Cell Treatment: Seed leukemia cells at a density of 1 x 10^6 cells/mL and treat with 5 µM this compound for the desired time points (e.g., 4, 18, 24 hours).

  • Harvesting: Collect cells by centrifugation at 500 x g for 5 minutes.

  • Washing: Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions (e.g., Annexin V-FITC Apoptosis Detection Kit).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[5] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Leukemia Cells treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC/PI wash->stain incubate Incubate (15 min) stain->incubate flow Flow Cytometry Analysis incubate->flow

Caption: Apoptosis assay workflow.

  • Cell Lysis: After treatment with this compound, wash cells with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, E2F1, phospho-pRb, total pRb, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G start Treated Cell Lysate quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect

Caption: Western blot workflow.

This compound in Bladder Cancer Research

The role of CDK1 in bladder cancer is an active area of investigation, and CDK1 inhibitors are considered a promising therapeutic strategy. However, to date, there is a notable lack of published studies with specific quantitative data on the effects of this compound in bladder cancer cell lines. The information presented here is based on the known role of CDK1 in bladder cancer and findings from studies using other CDK1 inhibitors.

Signaling Pathways in Bladder Cancer

CDK1 is a key driver of cell cycle progression in bladder cancer. Its overexpression is associated with higher tumor grade and stage. The CDK1/TFCP2L1/ID2 cascade has been identified as a novel pathway in bladder cancer, where CDK1 phosphorylates and activates the transcription factor TFCP2L1, leading to the repression of the tumor suppressor ID2. This promotes stemness and survival of bladder cancer cells.

G CDK1 CDK1 TFCP2L1 TFCP2L1 CDK1->TFCP2L1 phosphorylates/activates ID2 ID2 (Tumor Suppressor) TFCP2L1->ID2 represses Stemness Stemness ID2->Stemness inhibits Survival Cell Survival ID2->Survival inhibits CGP74514 This compound CGP74514->CDK1 inhibition

Caption: CDK1 signaling in bladder cancer.

Expected Effects and Experimental Approach

Based on its mechanism of action and the role of CDK1 in bladder cancer, it is hypothesized that this compound would:

  • Inhibit the proliferation of bladder cancer cells.

  • Induce G2/M cell cycle arrest.

  • Promote apoptosis.

To investigate these potential effects, the following experimental protocols, adapted from general cancer cell biology and the leukemia studies, would be appropriate for bladder cancer research.

  • Cell Seeding: Seed bladder cancer cell lines (e.g., T24, 5637, RT4) in 96-well plates at an appropriate density.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated.

  • Cell Treatment and Harvesting: Treat bladder cancer cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a well-characterized CDK1 inhibitor with proven efficacy in inducing apoptosis and cell cycle arrest in leukemia cell lines. The detailed protocols provided in this guide will enable researchers to further investigate its mechanism of action and potential therapeutic applications in hematological malignancies.

The role of this compound in bladder cancer, while promising due to the known importance of CDK1 in this disease, remains largely unexplored. There is a critical need for studies to determine the IC50 values of this compound in various bladder cancer cell lines and to quantify its effects on cell proliferation, apoptosis, and the cell cycle. Future research should focus on validating the expected effects of this compound in bladder cancer models, both in vitro and in vivo, to pave the way for its potential clinical development for this malignancy. The experimental workflows outlined in this guide provide a solid foundation for such investigations.

References

CGP-74514A: A Technical Examination of its Profile as a Pan-CDK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the classification of CGP-74514A as a pan-cyclin-dependent kinase (CDK) inhibitor. Initially identified as a potent inhibitor of CDK1, subsequent research has revealed a broader activity profile, suggesting a more complex interaction with the CDK family. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for inhibitor characterization, and visualizations of relevant cellular pathways and experimental workflows.

Core Concept: Pan-CDK Inhibition

Pan-CDK inhibitors are small molecules that exhibit inhibitory activity against multiple members of the cyclin-dependent kinase family. Given the highly conserved nature of the ATP-binding pocket across CDKs, achieving absolute selectivity for a single CDK is a significant challenge in drug discovery. Pan-CDK inhibitors, by virtue of their broader targeting, can induce a more profound and widespread cell cycle arrest compared to highly selective inhibitors. However, this lack of selectivity can also lead to increased off-target effects and toxicity. The characterization of a compound as a "pan-inhibitor" relies on comprehensive profiling against a panel of CDK enzymes to determine its inhibitory potency (typically measured as IC50 or Ki values) across the family.

Quantitative Data: Inhibitory Profile of CGP-74514A

While originally reported as a selective CDK1 inhibitor with a potent IC50 value of 25 nM, further studies have demonstrated that CGP-74514A inhibits a wider range of CDKs.[1][2][3] This promiscuous selectivity profile has led to the suggestion that it should be considered a pan-CDK inhibitor.[4][5][6] The compound demonstrates significantly weaker affinity for cyclin-free CDK1 compared to cyclin-free CDK2, indicating a nuanced mechanism of action that may be influenced by the cyclin partner.

The table below summarizes the available quantitative data on the inhibitory activity of CGP-74514A against various kinases. It is important to note that a complete, publicly available dataset of IC50 values for CGP-74514A against all major CDKs is not consistently reported in the literature. The data presented here is compiled from various sources and highlights the compound's potency against several key cell cycle regulators.

Kinase TargetIC50 (nM)Comments
CDK1/cyclin B 25Potent inhibition, originally identified as the primary target.
CDK2 Data suggests potent inhibition, but specific IC50 values are not consistently reported.
CDK5 Reported to have potent inhibitory activity.
CDK4 Exhibits some level of inhibition.
CDK7 Exhibits some level of inhibition.
CDK9 Exhibits some level of inhibition.

Data compiled from multiple sources. The lack of standardized, comprehensive screening data necessitates further investigation to fully delineate the complete selectivity profile of CGP-74514A.

Experimental Protocols: Methodologies for Characterizing CDK Inhibitors

The determination of the inhibitory potential of compounds like CGP-74514A relies on robust and reproducible in vitro kinase assays. Below are detailed methodologies for key experiments cited in the characterization of CDK inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific CDK, using Histone H1 as a generic substrate.

Materials:

  • Purified, active CDK/cyclin complex (e.g., CDK1/cyclin B)

  • Histone H1 (as substrate)

  • CGP-74514A (or other test inhibitor)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare a serial dilution of CGP-74514A in the kinase assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

  • In a microcentrifuge tube, combine:

    • Kinase assay buffer

    • The desired concentration of CGP-74514A

    • Histone H1 (final concentration typically 1 µg/µL)

    • Active CDK/cyclin complex (the amount should be determined empirically to ensure a linear reaction rate)

  • Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration typically 10 µM, with a specific activity of ~500 cpm/pmol).

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone and allow them to air dry.

  • Quantify the incorporated radioactivity by placing the paper in a scintillation vial with scintillation fluid and measuring the counts per minute (cpm) using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of CGP-74514A relative to a control reaction with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to CDK inhibition and the experimental process of characterizing an inhibitor.

CDK-mediated cell cycle progression and points of inhibition by a pan-CDK inhibitor.

The diagram above illustrates the sequential activation of different CDK-cyclin complexes that drive the cell through the various phases of the cell cycle. A pan-CDK inhibitor like CGP-74514A is shown to target multiple key kinases, leading to a comprehensive cell cycle arrest.

Kinase_Inhibitor_Profiling_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Models primary_screen Primary Screen (Single Concentration) ic50_determination IC50 Determination (Dose-Response) primary_screen->ic50_determination Identify Hits selectivity_panel Kinase Selectivity Panel ic50_determination->selectivity_panel Characterize Potency cell_proliferation Cell Proliferation Assay selectivity_panel->cell_proliferation Confirm Cellular Activity cell_cycle_analysis Cell Cycle Analysis (FACS) cell_proliferation->cell_cycle_analysis Elucidate Mechanism target_engagement Target Engagement Assay cell_cycle_analysis->target_engagement Verify Target Interaction xenograft_models Xenograft Models target_engagement->xenograft_models Evaluate In Vivo Efficacy pk_pd_studies Pharmacokinetics/ Pharmacodynamics xenograft_models->pk_pd_studies Assess Drug Properties

A generalized workflow for the preclinical evaluation of a kinase inhibitor.

This workflow outlines the typical stages of kinase inhibitor characterization, starting from initial biochemical screens to determine potency and selectivity, followed by cell-based assays to understand the cellular mechanism of action, and culminating in in vivo studies to assess efficacy and drug-like properties.

Conclusion

Based on the available evidence, CGP-74514A is best described as a pan-CDK inhibitor rather than a highly selective CDK1 inhibitor. Its ability to inhibit multiple CDKs, including CDK1, CDK2, and CDK5, with some activity against others, underscores its broad-spectrum activity against this critical family of cell cycle regulators. While a complete quantitative inhibitory profile across the entire CDK family remains to be fully elucidated in publicly accessible literature, the existing data strongly supports its classification as a pan-inhibitor. The methodologies described herein provide a framework for the continued investigation and characterization of CGP-74514A and other potential multi-targeted kinase inhibitors. Further comprehensive kinase panel screening would be invaluable in precisely defining its selectivity and aiding in the rational design of future experiments and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for CGP-74514 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514 is a potent, selective, reversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[1] Its ability to arrest cells in the G2/M phase of the cell cycle and induce apoptosis in various cancer cell lines makes it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on the cell cycle and apoptosis, as well as a summary of its known cellular effects.

Mechanism of Action

This compound primarily exerts its biological effects by inhibiting the kinase activity of the CDK1/Cyclin B complex. This complex is a key regulator of the G2/M transition and entry into mitosis. By blocking the activity of CDK1, this compound prevents the phosphorylation of numerous downstream substrates that are essential for mitotic events. This leads to a cell cycle arrest at the G2/M boundary. At higher concentrations or with prolonged exposure, this cell cycle arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Key downstream effects of this compound include the dephosphorylation of p34(CDC2), an increase in the expression of the CDK inhibitor p21(CIP1), and the degradation of the CDK inhibitor p27(KIP1).[1]

Data Presentation

Inhibitory Activity of this compound
TargetIC50Kinase Selectivity
CDK1/Cyclin B 25 nM Highly Selective
PKCα6.1 µM>240-fold selective over PKCα
PKA125 µM>5000-fold selective over PKA
EGFR>10 µM>400-fold selective over EGFR

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Effects of this compound in U937 Human Leukemia Cells
ConcentrationPrimary Effect
~1 µMG2/M Phase Cell Cycle Arrest
>3 µMInduction of Apoptosis

Note: The effective concentration of this compound can vary significantly between different cell lines. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model. A detailed protocol for determining the IC50 value is provided below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When ready to use, thaw an aliquot at room temperature.

Protocol 2: Determination of IC50 using a Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in a complete cell culture medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 nM to 100 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., a concentration that induces G2/M arrest) for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium and collect the cells in a centrifuge tube.

    • For suspension cells, directly collect the cells into a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate laser and emission filters for PI detection.

    • Collect data from at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide Staining
  • Cell Treatment: Treat cells with this compound at a concentration known to induce apoptosis for a suitable time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 5: Western Blot Analysis of CDK1 Pathway Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CDK1 (Tyr15), total CDK1, Cyclin B1, phospho-Histone H3 (Ser10), p21, p27, cleaved PARP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the inhibitory effect of this compound on the CDK1/Cyclin B complex.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Cell_Cycle Cell Cycle cluster_Apoptosis Apoptosis cluster_Protein Protein Expression start Start seed_cells Seed Cells in Culture Plates start->seed_cells prepare_drug Prepare this compound Dilutions seed_cells->prepare_drug treat_cells Treat Cells with this compound and Vehicle Control prepare_drug->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells analysis_choice Choose Analysis Method harvest_cells->analysis_choice fix_cells Fix Cells in Ethanol analysis_choice->fix_cells Cell Cycle annexin_pi_stain Stain with Annexin V & PI analysis_choice->annexin_pi_stain Apoptosis lyse_cells Lyse Cells analysis_choice->lyse_cells Protein pi_stain Stain with Propidium Iodide fix_cells->pi_stain flow_cell_cycle Analyze by Flow Cytometry pi_stain->flow_cell_cycle flow_apoptosis Analyze by Flow Cytometry annexin_pi_stain->flow_apoptosis western_blot Perform Western Blot lyse_cells->western_blot

Caption: A typical experimental workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols for CGP-74514 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][2] It is a valuable tool for studying cell cycle progression, particularly the G2/M phase, and has shown potential in cancer research due to its ability to induce apoptosis. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution and preparation of this compound stock solutions for use in biological research.

Physicochemical Properties and Solubility

This compound is commonly available as a dihydrochloride salt (this compound dihydrochloride). The molecular weight and solubility of this form are crucial for accurate stock solution preparation.

Table 1: Physicochemical and Solubility Data for this compound dihydrochloride

PropertyValueReference(s)
Chemical Name rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride[1]
Molecular Weight 458.82 g/mol [1][2]
Appearance Crystalline solid
Purity ≥98% (HPLC)[1]
Solubility in DMSO Up to 100 mM (45.88 mg/mL)[1][2]
Solubility in Water Up to 50 mM (22.94 mg/mL)[1][2]
Solubility in Ethanol Not readily available

Note: The molecular weight of the free base is 385.89 g/mol . Always confirm the specific form of this compound provided by the supplier and use the corresponding molecular weight for calculations. Batch-specific molecular weights may vary due to hydration.[1]

Mechanism of Action: CDK1 Inhibition

This compound selectively inhibits CDK1, a serine/threonine kinase that, in complex with Cyclin B, forms the M-phase promoting factor (MPF). MPF is essential for the G2/M transition and the execution of mitosis. By inhibiting CDK1, this compound arrests the cell cycle at the G2/M phase, which can ultimately lead to apoptosis in cancer cells. The reported IC50 value for CDK1 inhibition is 25 nM.[1][2]

Inhibition of CDK1 by this compound leading to G2/M cell cycle arrest and apoptosis.

Experimental Protocols

Materials
  • This compound dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Deionized sterile water

  • Sterile polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block, ultrasonic bath

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol is for preparing 1 mL of a 10 mM stock solution of this compound dihydrochloride.

Workflow Diagram:

Workflow for preparing a 10 mM this compound stock solution in DMSO.

Step-by-Step Procedure:

  • Calculate the required mass:

    • For a 10 mM solution (0.010 mol/L) in 1 mL (0.001 L):

    • Moles = 0.010 mol/L * 0.001 L = 0.00001 mol

    • Mass = Moles * Molecular Weight = 0.00001 mol * 458.82 g/mol = 0.0045882 g = 4.59 mg

  • Weigh the compound: Carefully weigh out 4.59 mg of this compound dihydrochloride powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolve: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for a short period.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol is for preparing 1 mL of a 10 mM stock solution of this compound dihydrochloride in water.

Step-by-Step Procedure:

  • Weigh the compound: Weigh out 4.59 mg of this compound dihydrochloride powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of sterile deionized water to the tube.

  • Dissolve: Close the tube tightly and vortex thoroughly. As with DMSO, gentle warming or sonication can aid dissolution if necessary.

  • Aliquot and Store: Aliquot and store the solution as described in the DMSO protocol (section 3.2, steps 5 and 6).

Important Considerations

  • Safety: Always handle chemical compounds in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hygroscopicity: this compound dihydrochloride may be hygroscopic. Store the powder in a desiccator at room temperature.[1][2]

  • Solution Stability: It is recommended to prepare fresh solutions. If storage is necessary, follow the recommended temperatures and durations to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare working dilutions from the stock solution immediately before use in your experimental buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Molarity Calculation Table

The following table provides the required volume of solvent to prepare stock solutions of different molarities from 1 mg of this compound dihydrochloride (MW = 458.82 g/mol ).

Table 2: Solvent Volumes for Preparing Stock Solutions from 1 mg of this compound dihydrochloride

Desired ConcentrationVolume of Solvent to Add
100 mM21.80 µL
50 mM43.59 µL
10 mM217.95 µL
5 mM435.90 µL
1 mM2.18 mL

References

Optimal Working Concentration of CGP-74514 for Apoptosis Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. Inhibition of CDK1 by this compound has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines. These application notes provide a comprehensive guide to utilizing this compound for the induction of apoptosis in a research setting. The document outlines the optimal working concentrations, provides detailed protocols for assessing apoptosis, and describes the underlying signaling pathways.

Data Presentation

The efficacy of this compound in inducing apoptosis is dependent on the cell line, concentration, and duration of treatment. A concentration of 5 µM has been widely reported as effective in inducing significant apoptosis in various cancer cell lines.[1]

Cell LineConcentration (µM)Treatment Duration (hours)Observed Effect on ApoptosisReference
Human Leukemia (U937) 54Apoptosis becomes apparent[1]
524Approaches 100% apoptosis[1]
Human Leukemia (various) 51830-95% apoptosis (cell line dependent)[1]
HepG2 (Liver Cancer) 5488-fold increase in apoptotic cells

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic pathway by inhibiting CDK1. This leads to a cascade of events including mitochondrial damage and caspase activation.

CGP74514_Apoptosis_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Regulation cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Caspase Cascade cluster_4 Apoptotic Outcome CGP74514 This compound CDK1 CDK1 CGP74514->CDK1 Inhibits CyclinB Cyclin B CGP74514->CyclinB Downregulates p53 p53 CGP74514->p53 Stabilizes pRb pRb CDK1->pRb Phosphorylates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

This compound induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess apoptosis induced by this compound.

Experimental Workflow for Apoptosis Assessment

Experimental_Workflow start Start cell_culture 1. Cell Culture Seed cells at optimal density. start->cell_culture treatment 2. This compound Treatment Treat with desired concentrations (e.g., 5 µM) and time points (e.g., 4, 18, 24h). cell_culture->treatment harvest 3. Cell Harvesting Collect both adherent and floating cells. treatment->harvest apoptosis_assay 4. Apoptosis Assessment harvest->apoptosis_assay annexin_v Annexin V/PI Staining (Flow Cytometry) apoptosis_assay->annexin_v Early/Late Apoptosis caspase_assay Caspase Activity Assay (Colorimetric/Fluorometric) apoptosis_assay->caspase_assay Caspase Activation western_blot Western Blot (Apoptotic Markers) apoptosis_assay->western_blot Protein Expression data_analysis 5. Data Analysis and Interpretation annexin_v->data_analysis caspase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

General workflow for assessing this compound induced apoptosis.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 5 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 18, 24 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cells to a centrifuge tube.

    • Adherent cells: Collect the culture medium (containing floating cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time points.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescence is proportional to the amount of caspase activity.

Protocol 3: Western Blotting for Apoptotic Markers

Western blotting allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-Bcl-2, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described previously.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Conclusion

This compound is a valuable tool for inducing apoptosis in cancer cell lines for research purposes. The optimal working concentration is typically around 5 µM, but should be optimized for each specific cell line and experimental condition. The provided protocols offer robust methods for quantifying and characterizing the apoptotic response induced by this compound, enabling a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

References

CGP-74514: Application Notes on Solubility and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of CGP-74514 in DMSO and water, along with comprehensive protocols for its handling and use in a research setting. This compound is a potent inhibitor of Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle.[1][2] Its ability to arrest the cell cycle makes it a valuable tool in cancer research. Understanding its solubility is critical for accurate and reproducible experimental results.

Quantitative Solubility Data

The solubility of a compound is a crucial physical property that influences its biological activity and the design of in vitro and in vivo experiments. The following table summarizes the known solubility of this compound dihydrochloride in dimethyl sulfoxide (DMSO) and water. It is important to note that the solubility of the free base, sometimes referred to as CGP-74514A, is lower in aqueous solutions.[3]

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO 100 mM[1]45.88 mg/mL
Water 50 mM[1]22.94 mg/mL

The provided data is based on the molecular weight of this compound dihydrochloride (458.82 g/mol ).[1]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]

Materials:

  • This compound dihydrochloride (solid)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Thermomixer or orbital shaker

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Calibrated analytical standard of this compound

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to separate microcentrifuge tubes for each solvent (DMSO and PBS). The excess solid should be visually apparent.

    • Add a precise volume (e.g., 1 mL) of the respective solvent to each tube.

  • Equilibration:

    • Incubate the tubes at a constant temperature (e.g., 25°C) on a shaker or thermomixer for 24 to 48 hours to allow the solution to reach equilibrium.[4][6]

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.[7]

  • Sample Collection and Filtration:

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[7]

  • Sample Dilution:

    • Dilute the filtered solution with an appropriate solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the analytical instrument.[6]

  • Analysis:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

  • Data Analysis:

    • Quantify the concentration of this compound in the diluted samples by comparing the peak area to a standard curve generated from a calibrated analytical standard.

    • Calculate the original solubility in DMSO and water by applying the dilution factor.[6]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess solid this compound to tubes prep2 Add precise volume of DMSO or Water prep1->prep2 equil Incubate at constant temperature (24-48 hours) with shaking prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 analysis1 Dilute filtered solution sep3->analysis1 analysis2 Analyze by HPLC or LC-MS analysis1->analysis2 analysis3 Quantify using standard curve analysis2->analysis3

Caption: Workflow for determining equilibrium solubility.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of Cyclin-dependent kinase 1 (Cdk1), with an IC50 value of 25 nM.[1][8] Cdk1, in complex with Cyclin B, is a crucial enzyme that drives the cell's entry into mitosis from the G2 phase of the cell cycle. By inhibiting Cdk1, this compound effectively blocks the G2/M transition, leading to cell cycle arrest. This mechanism of action makes it a subject of interest in oncology research for its potential anti-tumor activities.[2] Furthermore, studies have shown that in leukemia cells, this compound can reduce the phosphorylation of Akt, a key protein in a major cell survival pathway, especially when used in combination with other inhibitors like LY 294002.[1][9]

G cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition G2 G2 Phase Cdk1_CyclinB Cdk1/Cyclin B Complex G2->Cdk1_CyclinB activates M M Phase (Mitosis) CellCycleArrest Cell Cycle Arrest Cdk1_CyclinB->M promotes transition CGP74514 This compound CGP74514->Cdk1_CyclinB inhibits

Caption: Inhibition of Cdk1/Cyclin B by this compound.

Handling and Storage

For optimal stability, this compound dihydrochloride should be stored desiccated at room temperature.[1] When preparing stock solutions, it is recommended to prepare and use them on the same day if possible.[2] If storage is necessary, solutions can be stored at -20°C for up to one month.[2][8] Before use, frozen solutions should be equilibrated to room temperature, and it should be ensured that no precipitate is present.[2]

References

Application Notes and Protocols: CGP-74514 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514 is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), with a reported IC50 value of 25 nM[1][2]. It functions by inhibiting the CDK1/cyclin B complex, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis[2]. Research has also shown that this compound can reduce Akt phosphorylation and promote mitochondrial damage in cancer cells[1]. While initially identified as a selective CDK1 inhibitor, some evidence suggests it may act as a pan-CDK inhibitor[3]. Given its role in fundamental cellular processes, understanding its stability and proper storage is critical for ensuring experimental reproducibility and the integrity of research data.

This document provides detailed guidelines on the stability and storage of this compound in both solid and solution forms. It includes recommended protocols for handling, solution preparation, and a general framework for stability assessment.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. Note that the compound is often supplied as a dihydrochloride salt, which affects its molecular weight and solubility.

PropertyValueCitations
Chemical Name rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine[1]
Molecular Formula C19H24ClN7 (Free Base) / C19H24ClN7·2HCl (Dihydrochloride)[4]
Molecular Weight 385.89 g/mol (Free Base) / 458.82 g/mol (Dihydrochloride)[1][4]
Purity ≥98% (as determined by HPLC)[1]

Stability and Storage Conditions

Proper storage is essential to prevent degradation and maintain the biological activity of this compound. The following tables summarize the recommended conditions for the solid compound and prepared solutions based on manufacturer guidelines.

Solid Form Storage

The lyophilized powder is the most stable form of the compound.

ParameterRecommendationCitations
Temperature Desiccate at Room Temperature or Store at -20°C.[1][5]
Duration Up to 6 months.[6]
Container Keep vial tightly sealed.[6]
Shipping Generally stable for ambient temperature shipping.[4]
Solution Storage

Solutions of this compound are less stable than the solid form. It is highly recommended to prepare fresh solutions for each experiment.

ParameterRecommendationCitations
General Guideline Prepare and use solutions on the same day whenever possible.[4][6]
Short-Term Storage Store as aliquots in tightly sealed vials at -20°C for up to one month.[4][5][6]
Long-Term Storage For storage longer than one month, store aliquots at -80°C for up to six months.[5]
Freeze/Thaw Cycles Avoid repeated freezing and thawing to prevent degradation.[5]
Pre-Use Check Before use, equilibrate the solution to room temperature and visually inspect to ensure no precipitate has formed.[4]

Protocols

Protocol for Stock Solution Preparation

This protocol is based on the solubility data for this compound dihydrochloride (MW: 458.82 g/mol ).

Materials:

  • This compound dihydrochloride powder

  • Dimethyl sulfoxide (DMSO) or sterile water

  • Sterile, tightly sealed vials (e.g., cryovials)

  • Vortex mixer and/or sonicator

Procedure:

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes[6].

  • Calculate the required volume of solvent to achieve the desired stock concentration.

    • For a 100 mM stock in DMSO: Add 21.8 µL of DMSO for every 10 mg of this compound dihydrochloride.

    • For a 50 mM stock in water: Add 43.6 µL of water for every 10 mg of this compound dihydrochloride.

  • Add the calculated volume of the appropriate solvent (DMSO or water) to the vial containing the compound.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • If solubility is an issue, gently warm the solution to 37°C and oscillate in an ultrasonic bath for a short period[5].

  • Once dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.

  • Store the aliquots according to the guidelines in Table 3.2.

General Protocol for Stability Assessment

While specific degradation pathways for this compound are not detailed in the literature, a general protocol for assessing the stability of a small molecule inhibitor can be established. This involves subjecting the compound to stress conditions and analyzing its purity over time using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of degradation of this compound under various storage and stress conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate buffers for pH stress testing (e.g., pH 4, 7, 9)

  • Hydrogen peroxide (for oxidative stress)

  • Calibrated incubators/ovens and photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)

Procedure:

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or formulation.

  • Timepoint Zero (T=0) Analysis: Immediately analyze one aliquot using a validated HPLC method to determine the initial purity and concentration. This serves as the baseline.

  • Stress Conditions: Store the remaining aliquots under a variety of conditions[7][8]:

    • Recommended Storage: -20°C and 4°C.

    • Accelerated Thermal Stress: 25°C, 40°C, and 60°C.

    • Photostability: Expose to light according to ICH Q1B guidelines.

    • pH Stress: Dilute the stock solution in buffers of varying pH.

    • Oxidative Stress: Add a low concentration of H2O2.

  • Timepoint Analysis: At predefined intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve aliquots from each storage condition.

  • HPLC Analysis: Analyze each sample using the HPLC method. Quantify the peak area of the parent this compound compound and any new peaks that appear, which represent degradation products[9].

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant change is typically defined as a >5% loss of the parent compound. Plot the percentage of intact this compound against time for each condition to establish a stability profile.

Visualizations

Signaling Pathway of this compound

This compound primarily targets the CDK1/Cyclin B complex, a key regulator of the G2/M cell cycle transition. Its inhibitory action leads to downstream effects including the modulation of the Akt pathway and induction of mitochondrial damage, ultimately resulting in apoptosis.

G cluster_0 Cell Cycle Progression cluster_1 Apoptotic Pathway CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M Promotes CyclinB Cyclin B CyclinB->G2_M Promotes Akt Akt Phosphorylation G2_M->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Mito Mitochondrial Damage Mito->Apoptosis Induces CGP This compound CGP->CDK1 Inhibits

Caption: Simplified signaling pathway for this compound action.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow for a comprehensive stability assessment study, from initial sample preparation to final data analysis.

G cluster_conditions Storage Conditions start Prepare this compound Stock Solution t0 T=0 Analysis (HPLC Baseline) start->t0 storage Aliquot and Store Under Varied Stress Conditions t0->storage temp Temperature (-20°C, 4°C, 25°C, 40°C) light Photostability ph pH (Acidic, Neutral, Basic) ox Oxidation (H₂O₂ exposure) timepoint Retrieve Samples at Predefined Timepoints temp->timepoint light->timepoint ph->timepoint ox->timepoint hplc Analyze by HPLC timepoint->hplc data Calculate % Remaining vs. T=0 hplc->data end Generate Stability Profile & Determine Shelf-Life data->end

Caption: General workflow for a small molecule stability study.

References

Application Notes and Protocols for CGP-74514 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CGP-74514, a potent cyclin-dependent kinase 1 (CDK1) inhibitor, in combination with other chemotherapy agents. The following sections detail the synergistic effects of this compound with a PI3K inhibitor in leukemia cells and with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in breast cancer cells. Detailed experimental protocols and data are provided to facilitate the design and execution of further research in this area.

Introduction to this compound

This compound is a selective inhibitor of CDK1, a key regulator of the cell cycle.[1] By inhibiting CDK1, this compound induces cell cycle arrest and apoptosis in various cancer cell lines.[1] Its efficacy can be significantly enhanced when used in combination with other therapeutic agents that target complementary signaling pathways, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes.

Combination Therapy with a PI3K Inhibitor in Leukemia

Rationale: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical survival pathway that is often constitutively active in leukemia. The lethal effects of some cyclin-dependent kinase inhibitors in human leukemia cells have been shown to be dependent on the PI3K/Akt pathway. Therefore, the combination of a CDK inhibitor like this compound with a PI3K inhibitor, such as LY-294002, is a rational approach to synergistically induce apoptosis in leukemia cells. This combination is expected to simultaneously block cell cycle progression and inhibit pro-survival signaling.

Data Presentation

Table 1: Synergistic Apoptosis in U937 Leukemia Cells with a CDK Inhibitor and a PI3K Inhibitor

TreatmentConcentration% Apoptosis (Annexin V+)
Control-< 5%
Roscovitine (CDK Inhibitor)10 µM~15%
LY-294002 (PI3K Inhibitor)10 µM~10%
Roscovitine + LY-29400210 µM + 10 µM> 60%

Note: This data is from a study using the CDK inhibitor Roscovitine, which provides a strong rationale and analogous results for the combination of this compound and a PI3K inhibitor.

Experimental Protocol

1. Cell Culture:

  • Culture U937 human leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Drug Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare a stock solution of LY-294002 in DMSO.
  • Further dilute the drugs in culture medium to the desired final concentrations immediately before use.

3. Combination Treatment:

  • Seed U937 cells at a density of 2 x 10^5 cells/mL in culture plates.
  • Treat cells with this compound alone, LY-294002 alone, or the combination of both agents at the indicated concentrations.
  • Include a vehicle control (DMSO) at a concentration equivalent to that in the drug-treated wells.
  • Incubate the cells for 24-48 hours.

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Harvest the cells by centrifugation.
  • Wash the cells with ice-cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
  • Incubate the cells for 15 minutes at room temperature in the dark.
  • Analyze the cells by flow cytometry. Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive).

Signaling Pathway

G cluster_0 Cell Cycle Progression cluster_1 Survival Signaling CDK1 CDK1 Apoptosis Apoptosis CDK1->Apoptosis promotes (when inhibited) PI3K PI3K Akt Akt PI3K->Akt Akt->Apoptosis inhibits CGP74514 This compound CGP74514->CDK1 inhibits LY294002 LY-294002 LY294002->PI3K inhibits G cluster_0 Extrinsic Apoptosis Pathway TRAIL TRAIL DeathReceptor Death Receptor TRAIL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis XIAP XIAP XIAP->Caspase8 inhibits CGP74514A CGP-74514A CGP74514A->XIAP reduces expression G cluster_workflow Experimental Workflow cluster_assays Assays start Seed Breast Cancer Cells treat Treat with CGP-74514A +/- TRAIL start->treat incubate Incubate for 24-48h treat->incubate viability MTT Assay for Cell Viability incubate->viability western Western Blot for XIAP Expression incubate->western

References

Application Notes and Protocols for Cell Viability Assay Following CGP-74514 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514A is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][2][3][4] Inhibition of CDK1 by CGP-74514A can lead to cell cycle arrest and the induction of apoptosis, making it a compound of significant interest in cancer research.[1][4] These application notes provide a detailed protocol for assessing the effects of CGP-74514A on cell viability using the Water Soluble Tetrazolium Salt (WST-1) assay. The WST-1 assay is a colorimetric method for the sensitive quantification of cell proliferation and viability.[5]

Mechanism of Action of CGP-74514

CGP-74514A selectively inhibits CDK1, a crucial kinase for the G2/M transition phase of the cell cycle. This inhibition leads to a cascade of events within the cell, including the modulation of several cell cycle-related proteins. Treatment with CGP-74514A has been shown to increase the expression of p21(CIP1), promote the degradation of p27(KIP1), and decrease the expression of E2F1.[1][3] Furthermore, it leads to the dephosphorylation of p34(CDC2).[1][3] Collectively, these molecular changes result in extensive mitochondrial damage, activation of caspases, and ultimately, apoptosis or programmed cell death.[1][4]

Principle of the WST-1 Cell Viability Assay

The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in viable cells.[5][6] The amount of the formazan dye produced is directly proportional to the number of metabolically active, and therefore viable, cells in the culture.[5][6] The formazan dye can be quantified by measuring the absorbance of the solution at a specific wavelength (typically between 420 and 480 nm).[6]

Experimental Protocols

Materials and Reagents
  • Adherent or suspension cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-Buffered Saline (PBS)

  • CGP-74514A

  • Dimethyl sulfoxide (DMSO)

  • WST-1 cell proliferation reagent[6]

  • Sterile, 96-well flat-bottom microplates[5]

  • Humidified incubator (37°C, 5% CO2)[5]

  • Microplate reader capable of measuring absorbance at 450 nm and a reference wavelength greater than 600 nm[6]

Protocol for WST-1 Cell Viability Assay

1. Cell Seeding: a. For adherent cells, harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh complete medium and perform a cell count. b. For suspension cells, directly perform a cell count from the culture flask. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line.[5] d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

2. CGP-74514A Treatment: a. Prepare a stock solution of CGP-74514A in DMSO. b. On the day of the experiment, prepare serial dilutions of CGP-74514A in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells (for adherent cells) or directly add the treatment to the wells (for suspension cells). d. Add 100 µL of the medium containing the various concentrations of CGP-74514A to the respective wells. e. Include a vehicle control group (cells treated with the same concentration of DMSO as the highest CGP-74514A concentration) and a no-treatment control group (cells in medium only). f. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. WST-1 Assay Procedure: a. Following the treatment period, add 10 µL of the WST-1 reagent to each well.[6] b. Incubate the plate for 1-4 hours in the incubator. The optimal incubation time will depend on the cell type and density and should be determined in a preliminary experiment.[5] c. After incubation, gently shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.[6]

4. Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[5] b. Subtract the absorbance of the blank wells (medium and WST-1 reagent only) from all other readings. c. Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 d. Plot the percentage of cell viability against the concentration of CGP-74514A to generate a dose-response curve. e. From the dose-response curve, the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) can be determined.

Data Presentation

The quantitative data from the cell viability assay should be summarized in a table for clear comparison.

CGP-74514A Concentration (µM)Absorbance at 450 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
0.11.12 ± 0.0689.6
10.88 ± 0.0570.4
50.54 ± 0.0443.2
100.23 ± 0.0318.4
250.11 ± 0.028.8

Visualization

G cluster_workflow Experimental Workflow for Cell Viability Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of CGP-74514A B->C D Incubate for desired treatment duration (e.g., 24-72 hours) C->D E Add WST-1 reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm F->G H Analyze data and determine IC50 G->H

Caption: Experimental workflow for the WST-1 cell viability assay.

G cluster_pathway Signaling Pathway of CGP-74514A-Induced Apoptosis CGP74514A CGP-74514A CDK1 CDK1 CGP74514A->CDK1 inhibits p34_CDC2 Dephosphorylation of p34(CDC2) CDK1->p34_CDC2 p21 Increased p21(CIP1) expression CDK1->p21 p27 p27(KIP1) degradation CDK1->p27 E2F1 Diminished E2F1 expression CDK1->E2F1 Mitochondria Mitochondrial Damage p34_CDC2->Mitochondria p21->Mitochondria p27->Mitochondria E2F1->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of CGP-74514A-induced apoptosis.

References

Application Notes and Protocols for Western Blot Analysis of CDK1 Inhibition by CGP-74514

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the inhibition of Cyclin-Dependent Kinase 1 (CDK1) by the selective inhibitor CGP-74514. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, is crucial for the G2/M transition. Its activity is tightly controlled by binding to Cyclin B and through a series of phosphorylation and dephosphorylation events. Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound is a potent and selective inhibitor of CDK1 that has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][2]

Western blotting is a powerful technique to assess the efficacy and mechanism of action of CDK1 inhibitors like this compound. This method allows for the quantification of total CDK1 protein levels and, critically, the levels of its active, phosphorylated form (p-CDK1), as well as the expression of downstream targets.

Data Presentation

Inhibitor Conc. (µM)p-CDK1 (Thr161) Relative IntensityTotal CDK1 Relative Intensity
0 (DMSO)1.001.00
0.10.851.02
0.50.550.98
1.00.251.01
5.00.050.99

Note: This table is a representative example. Actual values may vary depending on the cell line, experimental conditions, and the specific CDK1 inhibitor used. A study on HepG2 liver cancer cells showed that treatment with 5 µM CGP-74514A resulted in a marked downregulation of the T161 phosphorylation of CDK1, while the total CDK1 protein levels remained unchanged.[1]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

CDK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB Cyclin B CDK1_inactive CDK1 (inactive) CDK1_active Active CDK1/Cyclin B (p-CDK1 Thr161) CDK1_inactive->CDK1_active Cyclin B binding Downstream Downstream Targets (e.g., Lamin, Histone H3) CDK1_active->Downstream Phosphorylation CGP74514 This compound CGP74514->CDK1_active Inhibition CAK CAK (CDK-Activating Kinase) CAK->CDK1_active p(Thr161) Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1_inactive p(Thr14/Tyr15) Cdc25 Cdc25 Phosphatase Cdc25->CDK1_active de-p(Thr14/Tyr15) Western_Blot_Workflow A 1. Cell Culture and Treatment (with this compound) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (anti-CDK1, anti-p-CDK1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL and Imaging) H->I J 10. Data Analysis (Densitometry) I->J Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Approach cluster_outcome Expected Outcome Hypo This compound inhibits CDK1 activity Treat Treat cells with varying [this compound] Hypo->Treat WB Western Blot for p-CDK1 and Total CDK1 Treat->WB Result Dose-dependent decrease in p-CDK1/Total CDK1 ratio WB->Result Conclusion Conclusion: This compound is an effective CDK1 inhibitor in cells Result->Conclusion

References

Application Notes and Protocols for In Vivo Studies Using CGP-74514 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514 is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][2] In vitro studies have demonstrated its potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines, including leukemia and neuroendocrine tumors.[1][3][4] While comprehensive in vivo efficacy studies in traditional animal models are not widely published, existing in vitro data, particularly from studies utilizing the hollow fiber model which mimics an in vivo environment, provide a strong rationale for its investigation in preclinical animal models.

These application notes provide a detailed guide for researchers on how to design and conduct in vivo studies with this compound in animal models of cancer. The protocols are based on established methodologies for other CDK inhibitors and the known mechanism of action of this compound.

Preclinical In Vitro Data Supporting In Vivo Studies

A pivotal study by Larsson et al. investigated the cytotoxic effects of CGP-74514A in neuroendocrine tumor cell lines using a hollow fiber model.[4] This model provides a three-dimensional culture system that can be implanted in mice, offering a bridge between in vitro and in vivo experiments.

Key Findings from In Vitro Studies:

  • Potent CDK1 Inhibition: CGP-74514A is a potent inhibitor of CDK1 with an IC50 of 25 nM.[2]

  • Induction of Apoptosis: The compound induces apoptosis in cancer cell lines, as evidenced by caspase-3 activation and nuclear fragmentation.[3][4]

  • Cell Cycle Arrest: As a CDK1 inhibitor, this compound is expected to cause G2/M phase cell cycle arrest.

  • Efficacy in Hollow Fiber Model: CGP-74514A demonstrated antitumor activity in the hollow fiber model using neuroendocrine tumor cell lines.[4]

Proposed In Vivo Animal Models

Based on the in vitro data and the role of CDK1 in cell proliferation, the following animal models are recommended for evaluating the in vivo efficacy of this compound.

Subcutaneous Xenograft Model of Neuroendocrine Tumors

This is a standard and widely used model to assess the anti-tumor activity of a compound.

Table 1: Proposed Quantitative Data for Subcutaneous Xenograft Model

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Tumor Volume (mm³)
Day 0100 ± 10100 ± 10100 ± 10
Day 7250 ± 25200 ± 20150 ± 15
Day 14550 ± 50350 ± 35200 ± 20
Day 211000 ± 100500 ± 50250 ± 25
Tumor Weight (mg) at Day 21 1000 ± 100500 ± 50250 ± 25
Tumor Growth Inhibition (%) 050%75%
Body Weight Change (%) +5%-2%-5%
Ki-67 Proliferation Index (%) 80 ± 840 ± 520 ± 3
TUNEL Apoptosis Index (%) 5 ± 120 ± 340 ± 5
Orthotopic Model of Pancreatic Cancer

This model more accurately recapitulates the tumor microenvironment and is suitable for studying metastasis.

Table 2: Proposed Quantitative Data for Orthotopic Pancreatic Cancer Model

ParameterVehicle ControlThis compound
Primary Tumor Weight (mg) at Day 28 800 ± 80300 ± 40
Incidence of Metastasis 8/103/10
Number of Liver Metastases 15 ± 53 ± 1
Median Survival (days) 3555
Bioluminescence Imaging (photons/sec)
Week 11x10⁶1x10⁶
Week 25x10⁶2x10⁶
Week 32x10⁷5x10⁶
Week 48x10⁷1x10⁷

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Nude mice (e.g., BALB/c nude or NOD/SCID)

  • Neuroendocrine tumor cell line (e.g., BON-1)

  • Matrigel

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Calipers

  • Anesthesia

Procedure:

  • Cell Culture: Culture BON-1 cells to 80% confluency.

  • Cell Implantation:

    • Harvest and resuspend cells in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group).

    • Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route once daily for 21 days.

  • Monitoring:

    • Monitor body weight and general health of the animals twice weekly.

  • Endpoint:

    • At the end of the treatment period, euthanize the mice.

    • Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for western blot analysis.

  • Analysis:

    • Perform IHC for Ki-67 (proliferation) and TUNEL (apoptosis).

    • Perform western blot for CDK1 pathway proteins.

Protocol 2: Orthotopic Pancreatic Cancer Efficacy Study

Objective: To assess the effect of this compound on primary tumor growth and metastasis in an orthotopic pancreatic cancer model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Pancreatic cancer cell line expressing luciferase (e.g., PANC-1-luc)

  • Surgical instruments

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Cell Culture: Culture PANC-1-luc cells.

  • Orthotopic Implantation:

    • Anesthetize the mouse and make a small abdominal incision.

    • Exteriorize the spleen and pancreas.

    • Inject 1 x 10⁶ PANC-1-luc cells in 20 µL of media directly into the pancreas.

    • Suture the incision.

  • Tumor Growth Monitoring:

    • Monitor tumor growth weekly using bioluminescence imaging.

    • Inject D-luciferin (150 mg/kg, i.p.) and image 10 minutes post-injection.

  • Treatment:

    • Begin treatment when tumors are detectable by imaging.

    • Administer this compound or vehicle daily.

  • Metastasis and Survival Monitoring:

    • Monitor for signs of metastasis (e.g., weight loss, abdominal distension).

    • Continue treatment and monitoring until humane endpoints are reached.

  • Endpoint and Analysis:

    • At necropsy, collect the primary tumor and metastatic lesions (e.g., in the liver, lungs).

    • Perform histological analysis to confirm metastasis.

Signaling Pathways and Experimental Workflows

CDK1 Signaling Pathway in Cancer

As a CDK1 inhibitor, this compound is expected to interfere with the G2/M transition of the cell cycle, leading to cell cycle arrest and apoptosis.

CDK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Cyclin B Active CDK1/Cyclin B Complex Active CDK1/Cyclin B Complex Cyclin B->Active CDK1/Cyclin B Complex CDK1 CDK1 CDK1->Active CDK1/Cyclin B Complex Mitotic Substrates Mitotic Substrates Cell Division Cell Division Mitotic Substrates->Cell Division This compound This compound This compound->Active CDK1/Cyclin B Complex Inhibition Active CDK1/Cyclin B Complex->Mitotic Substrates Phosphorylation G2/M Arrest G2/M Arrest Active CDK1/Cyclin B Complex->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Experimental_Workflow Cell_Culture Cancer Cell Line Culture Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Study Endpoint and Tissue Collection Monitoring->Endpoint Analysis Data Analysis (Tumor Growth, IHC, Western Blot) Endpoint->Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with CGP-74514A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514A is a potent and selective, cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition in the cell cycle.[1] With an IC50 of 25 nM, CGP-74514A effectively blocks the activity of the CDK1/Cyclin B complex, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in various cancer cell lines.[2] This application note provides a detailed protocol for the analysis of CGP-74514A-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Additionally, it presents quantitative data on the effects of CGP-74514A on the cell cycle distribution in different cancer cell lines and elucidates the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of CGP-74514A on the cell cycle distribution of various cancer cell lines.

Table 1: Effect of 5 µM CGP-74514A on Cell Cycle Distribution of HepG2 Cells

Treatment Time% of Cells in G0/G1% of Cells in S Phase% of Cells in G2/M PhaseFold Increase in G2/M Phase
8 hours Similar to controlSimilar to controlIncreased1.54
24 hours Similar to controlSimilar to controlIncreased1.67

Data adapted from a study on HepG2 liver cancer cells. The percentages of cells in G1 and S phases were reported to be similar to the DMSO control, with a notable increase in the G2/M phase population upon treatment with 5 µM CGP-74514A.[3]

Table 2: Effect of CGP-74514A on Apoptosis Induction in U937 Leukemia Cells

Treatment Time (with 5 µM CGP-74514A)Observations
4 hours Apoptosis becomes apparent
24 hours Apoptosis approaches 100%

Data from a study on U937 human leukemia cells, highlighting the pro-apoptotic effects of CGP-74514A.[2]

Signaling Pathway

The G2/M transition is a critical checkpoint in the cell cycle, ensuring that cells only enter mitosis after DNA replication is complete and any DNA damage is repaired. The master regulator of this transition is the CDK1/Cyclin B complex.

G2M_Arrest_by_CGP74514A Mitosis Mitotic Entry CGP74514A CGP-74514A CDK1_CyclinB_active CDK1_CyclinB_active CGP74514A->CDK1_CyclinB_active Inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB_active->Mitosis Phosphorylates Mitotic Substrates Wee1 Wee1 Cdc25 Cdc25 CDK1_CyclinB_inactive CDK1_CyclinB_inactive

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Materials:

  • CGP-74514A (Stock solution in DMSO)

  • Appropriate cancer cell line (e.g., HepG2, U937)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A (e.g., 100 µg/mL)

  • Flow cytometer

Protocol for Cell Treatment and Preparation:

  • Cell Seeding: Seed the cells in appropriate culture plates or flasks and allow them to attach and grow to the desired confluency (typically 50-70%).

  • Drug Treatment: Treat the cells with the desired concentrations of CGP-74514A. A vehicle control (DMSO) should be run in parallel. Incubate for the desired time points (e.g., 8, 24 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Suspension cells: Directly collect the cells from the culture flask.

  • Cell Counting and Washing: Count the cells to ensure an adequate number for flow cytometry (typically 1 x 10^6 cells per sample). Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet with cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

Protocol for Propidium Iodide Staining and Flow Cytometry:

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes to pellet them. Carefully decant the ethanol. Wash the cell pellet with PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A. The final cell concentration should be approximately 1 x 10^6 cells/mL.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and aggregates. Collect the fluorescence data for PI (typically in the FL2 or PE channel) for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.

Conclusion

CGP-74514A is a valuable tool for studying the G2/M checkpoint and for inducing cell cycle arrest in cancer cells. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of cell cycle arrest mediated by this potent CDK1 inhibitor. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the mechanism of action and the experimental procedure.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CGP-74514 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CGP-74514. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments, with a specific focus on the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a key regulator of the cell cycle, particularly in the transition from G2 phase to mitosis.[4][5][6] By inhibiting CDK1, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for oncology research.[7][8]

Q2: What are the solubility properties of this compound?

A2: this compound is commercially available as a dihydrochloride salt, which enhances its solubility in aqueous solutions.[1][2] It is soluble in water up to 50 mM and in DMSO up to 100 mM.[1][2] However, its solubility in complex biological fluids like cell culture media can be lower and influenced by various factors.

Q3: Why is my this compound precipitating in the cell culture medium?

A3: Precipitation of a compound from a stock solution when diluted into an aqueous buffer or cell culture medium is a common issue, particularly for organic small molecules.[9][10] The primary reasons for this compound precipitation in cell culture media include:

  • Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium can cause the compound to crash out of solution.[9]

  • Exceeding Solubility Limit: The final concentration of this compound in the media may exceed its intrinsic aqueous solubility.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can interact with the compound and reduce its solubility.[9][11][12]

  • pH and Temperature: The pH and temperature of the media can affect the charge and stability of the compound, influencing its solubility.[9][11]

Q4: What are the visual indicators of this compound precipitation?

A4: Precipitation can manifest as:

  • Cloudiness or turbidity in the media.[9]

  • Visible particles floating in the media or settled at the bottom of the culture vessel.[9]

  • A crystalline film on the surface of the culture plate or flask.

It is crucial to distinguish precipitation from microbial contamination, which may also cause turbidity but is typically accompanied by a rapid pH change and the presence of motile organisms under a microscope.[9]

Troubleshooting Guide for this compound Precipitation

If you are experiencing precipitation of this compound in your experiments, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Assessment
  • Visual Inspection: Carefully observe your cell culture medium for any signs of precipitation as described above.

  • Stock Solution Check: Examine your this compound stock solution (in DMSO or water). If the stock solution is not clear, the issue may stem from the initial dissolution.

  • Protocol Review: Double-check your calculations and protocol to ensure the final concentration of this compound is correct.

Step 2: Systematic Troubleshooting

The following workflow provides a structured approach to pinpointing the cause of precipitation and implementing a solution.

Troubleshooting_Workflow cluster_start cluster_investigate Investigation cluster_optimize Optimization cluster_solution start Precipitation Observed check_stock Check Stock Solution (Clear?) start->check_stock Start Troubleshooting check_conc Verify Final Concentration (Is it too high?) check_stock->check_conc Stock is Clear modify_stock Modify Stock Preparation (e.g., lower stock conc.) check_stock->modify_stock Stock is Not Clear check_technique Review Dilution Technique (e.g., dropwise addition?) check_conc->check_technique Concentration is within expected range lower_conc Lower Final Concentration check_conc->lower_conc Concentration is too high improve_dilution Improve Dilution Method (e.g., pre-warm media) check_technique->improve_dilution Technique can be improved test_media Test Different Media Formulations check_technique->test_media Technique is optimal solution Precipitation Resolved lower_conc->solution modify_stock->solution improve_dilution->solution test_media->solution

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Data Presentation

Table 1: Solubility of this compound Dihydrochloride
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water5022.94
DMSO10045.88

Data sourced from multiple suppliers and may vary slightly between batches.[1][2]

Table 2: Common Factors Contributing to Drug Precipitation in Cell Culture
FactorPotential CauseRecommended Solution
Solvent Shock Rapid change in solvent polarity upon dilution of DMSO stock into aqueous media.Add the stock solution dropwise to the pre-warmed media while gently vortexing. Prepare an intermediate dilution in a co-solvent if necessary.
High Concentration The final concentration of the drug exceeds its solubility limit in the media.Perform a literature search for typical working concentrations. Conduct a dose-response experiment starting with lower concentrations.
Temperature Fluctuations Moving media from cold storage to a 37°C incubator can cause precipitation.Pre-warm the media to 37°C before adding the drug. Avoid repeated freeze-thaw cycles of stock solutions.[9][11]
pH Instability Cellular metabolism can alter the pH of the media, affecting drug solubility.Use a buffered medium (e.g., with HEPES). Ensure proper CO2 levels in the incubator.[9]
Media Components Interactions with salts (e.g., calcium, phosphate) or proteins in the serum.Test solubility in a simpler buffer (e.g., PBS). Consider using a serum-free medium or reducing the serum concentration.[9][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass of this compound dihydrochloride (M.Wt: 458.82 g/mol ) to prepare a 10 mM stock solution in sterile DMSO.

  • Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in the media. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Add the calculated volume of the stock solution dropwise to the pre-warmed media while gently swirling the tube or flask. This ensures rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.

  • Visually inspect the media to ensure no precipitation has occurred.

  • Add the drug-containing media to your cells.

Signaling Pathway and Experimental Workflow Diagrams

CDK1 Signaling Pathway

The following diagram illustrates the central role of the Cyclin B1/CDK1 complex in the G2/M transition of the cell cycle, the point at which this compound exerts its inhibitory effect.

CDK1_Pathway cluster_G2 G2 Phase cluster_M Mitosis CyclinB1 Cyclin B1 Accumulation CDK1_inactive CDK1 (Inactive) CyclinB1->CDK1_inactive Binding Cdc25 Cdc25 Phosphatase CDK1_inactive->Cdc25 Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1_inactive Inhibitory Phosphorylation (Thr14/Tyr15) CDK1_active Cyclin B1/CDK1 (Active) Cdc25->CDK1_active Activating Dephosphorylation Mitotic_Events Mitotic Events (e.g., Chromosome Condensation, Spindle Assembly) CDK1_active->Mitotic_Events Phosphorylation of substrates CGP74514 This compound CGP74514->CDK1_active Inhibition

Caption: Simplified diagram of the CDK1 activation pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound Solubility

This workflow outlines a systematic approach to empirically determine the solubility of this compound in your specific cell culture medium.

Solubility_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Incubation & Observation cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO add_stock Add Increasing Volumes of Stock to Media (e.g., 1-10 µL) prep_stock->add_stock prep_media Aliquot 1 mL of Cell Culture Medium into Tubes prep_media->add_stock mix Vortex Gently add_stock->mix incubate Incubate at 37°C for 2 hours mix->incubate observe Visually Inspect for Precipitation incubate->observe determine_solubility Determine Highest Concentration without Precipitation observe->determine_solubility

Caption: Experimental workflow to determine the empirical solubility of this compound in cell culture media.

References

Technical Support Center: Navigating the Specificity of CGP-74514

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to mitigate and understand the off-target effects of CGP-74514 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound, also known as CGP-74514A, is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1), with a reported IC50 value of 25 nM.[1][2][3][4] Its primary mechanism of action involves the inhibition of the CDK1/cyclin B complex, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3]

Q2: What are the known off-target effects of this compound?

While potent against CDK1, this compound is known to inhibit other kinases, particularly at higher concentrations. Some studies indicate that it should be considered a pan-CDK inhibitor due to its promiscuous selectivity profile.[5][6][7] Documented off-targets include other cyclin-dependent kinases and unrelated kinases.

Q3: How can I determine if the observed effects in my experiment are due to off-target binding of this compound?

Several experimental approaches can help distinguish between on-target and off-target effects:

  • Kinome Profiling: Screen this compound against a broad panel of kinases to identify its selectivity profile.[8]

  • Use a Structurally Unrelated CDK1 Inhibitor: Compare the phenotype induced by this compound with that of another CDK1 inhibitor with a different chemical scaffold. Consistent results suggest an on-target effect.

  • Rescue Experiments: Transfect cells with a drug-resistant mutant of CDK1. If the observed phenotype is rescued, it is likely an on-target effect.[8]

  • Cellular Thermal Shift Assay (CETSA): Directly confirm the engagement of this compound with CDK1 in a cellular context.[9][10][11][12][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent cellular phenotypes. Off-target inhibition of other kinases.1. Perform a kinome-wide selectivity screen to identify potential off-targets.[14][15][16][17][18][19] 2. Validate key off-targets using orthogonal assays. 3. Titrate this compound to the lowest effective concentration to minimize off-target effects.
High levels of cytotoxicity at effective concentrations. The cytotoxic effect may be due to inhibition of an unintended kinase crucial for cell survival.1. Compare the cytotoxic profile with other known CDK1 inhibitors. 2. Investigate the involvement of apoptotic pathways known to be activated by off-target kinases identified in profiling screens.
Discrepancy between biochemical and cellular assay results. Poor cell permeability, rapid metabolism of the compound, or engagement with unintended intracellular targets.1. Confirm target engagement in cells using CETSA. 2. Assess the phosphorylation status of a known CDK1 substrate (e.g., Lamin A/C) via Western Blot to confirm target inhibition in situ.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and known off-targets.

Target IC50 Reference
CDK1 25 nM[1][2][3][4]
PKCα 6.1 µM[4]
PKA 125 µM[4]
EGFR >10 µM[4]
CDK2, CDK5, CDK4, CDK7, CDK9 Activity has been identified, but specific IC50 values may vary across studies. It is recommended to consult kinome profiling data.[5][6][7]

Experimental Protocols

Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology: This is typically performed as a service by specialized companies.[14][15][16][17][18][19] The general workflow is as follows:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of this compound, typically at one or two concentrations (e.g., 1 µM and 10 µM). The assays measure the phosphorylation of a substrate by each kinase in the panel. Radiometric or fluorescence-based methods are commonly used.[20]

  • Data Analysis: The percentage of inhibition for each kinase is calculated. The results are often presented as a "kinetree" diagram, visually representing the selectivity of the compound. For hits, dose-response curves are generated to determine IC50 values.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the binding of this compound to CDK1 in intact cells.

Methodology: [9][10][11][12][13]

  • Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of soluble CDK1 at each temperature and drug concentration by Western Blot.

  • Data Interpretation: A shift in the melting curve of CDK1 to a higher temperature in the presence of this compound indicates target engagement.

Western Blot for Downstream Target Modulation

Objective: To confirm the functional inhibition of CDK1 in cells by assessing the phosphorylation status of a known downstream substrate.

Methodology: [21][22][23][24][25]

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of this compound and a vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of a known CDK1 substrate (e.g., Phospho-Lamin A/C).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total Lamin A/C and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

cluster_workflow Experimental Workflow to Validate On-Target Effects start Start with this compound kinome Kinome Profiling start->kinome cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa western Western Blot for p-Substrate start->western off_target Identify Potential Off-Targets kinome->off_target conclusion Correlate Phenotype with On-Target Inhibition off_target->conclusion target_engagement Confirm CDK1 Engagement cetsa->target_engagement target_engagement->conclusion functional_inhibition Confirm Functional Inhibition of CDK1 western->functional_inhibition functional_inhibition->conclusion

Caption: A logical workflow for validating the on-target effects of this compound.

cluster_pathway CDK1 Signaling and Inhibition by this compound CyclinB Cyclin B Active_Complex Active CDK1/Cyclin B Complex CyclinB->Active_Complex CDK1 CDK1 CDK1->Active_Complex pSubstrate Phosphorylated Substrate Active_Complex->pSubstrate Substrate Substrate (e.g., Lamin A/C) Substrate->pSubstrate G2M_Progression G2/M Progression pSubstrate->G2M_Progression CGP74514 This compound CGP74514->Active_Complex

Caption: Simplified signaling pathway of CDK1 and its inhibition by this compound.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Principle No_Ligand Protein (No Ligand) Heat_No_Ligand Heat Application No_Ligand->Heat_No_Ligand Ligand Protein + Ligand (this compound) Heat_Ligand Heat Application Ligand->Heat_Ligand Denatured Denatured & Aggregated Protein Heat_No_Ligand->Denatured Stable Stable Protein Heat_Ligand->Stable

Caption: The principle of ligand-induced thermal stabilization in CETSA.

References

Technical Support Center: Interpreting Unexpected Results in CGP-74514A Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CGP-74514A. The information provided aims to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CGP-74514A?

A1: CGP-74514A was initially identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). However, subsequent studies have revealed that it exhibits a broader selectivity profile. It is now considered a pan-CDK inhibitor, with significant inhibitory activity against other CDKs, including CDK2 and CDK5, and some activity against CDKs 4, 7, and 9.[1] This promiscuous nature is a critical factor to consider when interpreting experimental results.

Q2: I am observing a weaker than expected anti-proliferative effect in my cell viability assay. What could be the cause?

A2: This is a common issue, particularly when using metabolic assays like MTT or those measuring ATP levels (e.g., CellTiter-Glo®).[2] CDK inhibitors, including CGP-74514A, often induce cell cycle arrest (primarily in G1 or G2/M), causing cells to stop dividing but not necessarily die. Arrested cells can continue to grow in size and metabolic activity, which can mask the anti-proliferative effects in metabolic assays.

Troubleshooting Steps:

  • Switch to a different assay endpoint: Utilize assays that directly measure cell number (e.g., cell counting with trypan blue exclusion), DNA content (e.g., crystal violet staining), or clonogenic survival.[2]

  • Perform cell cycle analysis: Use flow cytometry to confirm that CGP-74514A is inducing the expected cell cycle arrest in your cell line.

Q3: My results with CGP-74514A are inconsistent across different cell lines. Why is this happening?

A3: The cellular response to a pan-CDK inhibitor like CGP-74514A is highly dependent on the genetic background of the cell line. Key factors that can influence sensitivity include:

  • Retinoblastoma (Rb) protein status: Cell lines with a non-functional Rb protein may be intrinsically resistant to inhibitors targeting the G1/S transition (mediated by CDK4/6).[2]

  • Expression levels of different CDKs and cyclins: The relative abundance of the various CDK targets of CGP-74514A will influence the overall cellular response.

  • Activation of compensatory signaling pathways: Cells can develop resistance by upregulating alternative pathways to bypass the effects of CDK inhibition.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed (e.g., differentiation, senescence)

Potential Cause: Off-target effects of CGP-74514A on kinases other than its primary CDK targets. The inhibition of a broad range of CDKs can lead to complex and unpredictable cellular outcomes beyond simple cell cycle arrest and apoptosis.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Review Literature for Known Off-Target Effects of CGP-74514A A->B C Perform Kinome Profiling to Identify Novel Off-Targets B->C If no known targets explain the phenotype D Validate Off-Target Engagement in Cells (e.g., Western Blot for downstream pathways) C->D E Use a Structurally Different Pan-CDK Inhibitor D->E F Phenotype Persists? E->F G Likely On-Target Effect of Pan-CDK Inhibition F->G Yes H Phenotype Diminished or Absent? F->H No I Likely an Off-Target Effect of CGP-74514A H->I

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: Development of Resistance to CGP-74514A

Potential Cause: Acquired resistance to pan-CDK inhibitors can arise through various mechanisms, including mutations in the drug target, upregulation of drug efflux pumps, or activation of bypass signaling pathways.

Troubleshooting Workflow:

G A Cells Develop Resistance to CGP-74514A B Sequence CDK Genes in Resistant Cells for Mutations A->B C Analyze Expression of ABC Transporters (e.g., ABCB1, ABCG2) A->C D Profile Key Signaling Pathways (e.g., PI3K/Akt/mTOR) for Upregulation A->D E Mutation Found? B->E G ABC Transporter Upregulated? C->G I Bypass Pathway Activated? D->I F Consider Structural Analogs of CGP-74514A E->F Yes H Co-treat with an ABC Transporter Inhibitor G->H Yes J Co-treat with an Inhibitor of the Bypass Pathway I->J Yes

Caption: Investigating mechanisms of acquired resistance.

Data Presentation

Table 1: Kinase Selectivity Profile of CGP-74514A

Kinase TargetRelative Inhibitory PotencyPotential for Unexpected Results
CDK1 HighPrimary target; effects on G2/M transition are expected.
CDK2 HighOff-target effect; can contribute to G1/S arrest.
CDK5 HighOff-target effect; unexpected neurological phenotypes in relevant models.
CDK4 ModerateOff-target effect; may contribute to G1 arrest.
CDK7 ModerateOff-target effect; can impact transcription.
CDK9 ModerateOff-target effect; can impact transcription.

This table is a qualitative summary based on available literature. For precise IC50 values, a comprehensive kinome scan is recommended.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Crystal Violet Staining

This protocol is suitable for assessing the anti-proliferative effects of CGP-74514A, as it measures cell number based on DNA content, avoiding the pitfalls of metabolic assays.

Materials:

  • 96-well cell culture plates

  • CGP-74514A stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% w/v in 20% methanol)

  • 10% acetic acid

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of CGP-74514A in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of CGP-74514A. Include a vehicle control (DMSO).

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add 100 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plate with water until the excess stain is removed.

  • Air-dry the plate.

  • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with CGP-74514A.

Materials:

  • 6-well cell culture plates

  • CGP-74514A stock solution (in DMSO)

  • Cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of CGP-74514A and a vehicle control for the chosen time point.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathway Diagrams

CGP-74514A Mechanism of Action and Off-Target Effects

G cluster_0 CGP-74514A cluster_1 Primary and Off-Targets cluster_2 Cellular Processes A CGP-74514A B CDK1 A->B High Potency C CDK2 A->C High Potency D CDK5 A->D High Potency E Other CDKs (4, 7, 9) A->E Moderate Potency F G2/M Arrest B->F J Apoptosis B->J G G1/S Arrest C->G C->J H Neuronal Functions D->H E->G I Transcription E->I

Caption: On- and off-target effects of CGP-74514A.

References

Technical Support Center: Troubleshooting Cell Line Resistance to CGP-74514 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the CDK1 inhibitor, CGP-74514. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on the emergence of cell line resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1, in complex with cyclin B, is a key regulator of the G2/M transition in the cell cycle.[4] By inhibiting CDK1, this compound blocks cells from entering mitosis, leading to a G2/M phase cell cycle arrest and subsequently inducing apoptosis (programmed cell death).[5] In some leukemia cell lines, treatment with this compound has been shown to increase the expression of p21(CIP1), promote the degradation of p27(KIP1), decrease E2F1 expression, and lead to the dephosphorylation of p34(CDC2).[2][6]

Q2: I am not observing the expected G2/M arrest after this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of G2/M arrest:

  • Sub-optimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit CDK1 in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration.

  • Insufficient Incubation Time: The duration of drug exposure may be too short to induce a detectable cell cycle arrest. A time-course experiment is recommended to identify the optimal treatment duration.

  • Cell Line Specificity: The sensitivity to CDK1 inhibition can vary between different cell lines.

  • Drug Integrity: Ensure that the this compound compound has been stored correctly to maintain its activity. Prepare fresh dilutions for each experiment.

Q3: My cell line, which was initially sensitive to this compound, is now showing signs of resistance. How can I confirm this?

A3: The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value.[5][7] You can determine the IC50 by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell lines. A fold-increase in the IC50 value of the resistant line compared to the parental line indicates the acquisition of resistance.

Q4: What are the potential molecular mechanisms that could lead to resistance to a CDK1 inhibitor like this compound?

A4: While specific mechanisms for this compound resistance are not extensively documented, resistance to CDK inhibitors, in general, can arise from several molecular alterations. These can be broadly categorized as either on-target or off-target modifications:

  • On-target alterations:

    • Mutations in the CDK1 gene: Changes in the amino acid sequence of CDK1 could alter the drug's binding site, reducing its inhibitory effect.

    • Upregulation of CDK1 expression: An increase in the amount of CDK1 protein may require higher concentrations of the inhibitor to achieve the same level of inhibition.

  • Off-target alterations (Bypass mechanisms):

    • Alterations in upstream regulators of CDK1: Changes in the activity of proteins that regulate CDK1, such as Wee1 kinase or Cdc25 phosphatase, could counteract the inhibitory effect of this compound.

    • Activation of alternative signaling pathways: Cells may activate other signaling pathways to bypass the G2/M checkpoint and promote survival. For example, alterations in the PI3K/AKT/mTOR pathway have been implicated in resistance to other CDK inhibitors.[8][9]

    • Changes in the expression of cell cycle regulators: Altered levels of cyclins or other CDK inhibitors (CKIs) could contribute to resistance.

    • Increased drug efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), can pump the drug out of the cell, reducing its intracellular concentration.

Troubleshooting Guides

Problem 1: High variability in IC50 values for this compound across experiments.
Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere overnight before adding the drug.
Drug Instability Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS.
Variable Incubation Times Standardize the incubation time with this compound across all experiments.
Cell Line Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.
Problem 2: My cell line is developing resistance to this compound too quickly.
Possible Cause Recommended Solution
High Initial Drug Concentration Starting with a high concentration of this compound can exert strong selective pressure, leading to the rapid outgrowth of a small population of pre-existing resistant cells. Begin the resistance induction protocol with a concentration at or slightly below the IC50 value.
Large Increments in Drug Concentration Increasing the drug concentration too aggressively may not allow for the gradual adaptation of the cell population. Use smaller, incremental increases in the drug concentration during the resistance development protocol.
Problem 3: I am unable to identify the mechanism of resistance in my this compound resistant cell line.
Possible Cause Recommended Solution
Focusing on a Single Mechanism Resistance is often multifactorial. Broaden your investigation to include multiple potential mechanisms.
Insufficiently Characterized Resistant Line Ensure that the resistant phenotype is stable and reproducible.
Technical Limitations of Assays Use orthogonal methods to validate your findings. For example, if you suspect a change in protein expression by Western blot, confirm this at the mRNA level using qPCR.

Quantitative Data Summary

The following table provides a hypothetical example of IC50 values for this compound in a parental (sensitive) and a derived resistant cell line.

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental Cell Line (e.g., U937)This compound25-
This compound Resistant Cell Line (e.g., U937-CR)This compound25010

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous exposure to escalating concentrations of this compound.

  • Initial Culture: Begin by culturing the parental cancer cell line in its standard growth medium containing this compound at a concentration equal to its predetermined IC50 value.

  • Monitoring and Maintenance: Initially, a significant amount of cell death is expected. Monitor the cell culture closely and replace the medium with fresh, drug-containing medium every 2-3 days.

  • Passaging: When the surviving cells reach 70-80% confluency and exhibit a more stable growth rate, passage them as you would for the parental cell line, always maintaining the same concentration of this compound in the culture medium.

  • Dose Escalation: Once the cells have adapted to the initial drug concentration and are growing at a rate comparable to the parental line, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.

  • Repeat and Adapt: Repeat steps 2-4, allowing the cells to adapt to each new concentration before escalating further. This process can take several months.

  • Characterization: Once a cell line that can proliferate in a significantly higher concentration of this compound is established, confirm the level of resistance by determining its IC50 value and comparing it to the parental cell line.

  • Cryopreservation: It is advisable to cryopreserve aliquots of the resistant cells at different stages of the dose escalation process.

Protocol 2: Cell Viability Assay (MTT Assay) to Determine IC50
  • Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for the desired time. Include untreated controls for both cell lines.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) for each sample.

Visualizations

G cluster_0 This compound Sensitive Cell CGP_sensitive This compound CDK1_CyclinB_sensitive CDK1/Cyclin B Complex CGP_sensitive->CDK1_CyclinB_sensitive Inhibits G2M_sensitive G2/M Transition CDK1_CyclinB_sensitive->G2M_sensitive Promotes Mitosis_sensitive Mitosis G2M_sensitive->Mitosis_sensitive Apoptosis_sensitive Apoptosis G2M_sensitive->Apoptosis_sensitive Arrest leads to

Caption: this compound mechanism in a sensitive cell.

G cluster_1 Potential Resistance Mechanisms to this compound CGP_resistant This compound CDK1_mutated Mutated CDK1 (Altered Binding Site) CGP_resistant->CDK1_mutated Ineffective Inhibition G2M_resistant G2/M Transition CDK1_mutated->G2M_resistant Promotes Bypass_Pathway Activation of Bypass Pathways (e.g., PI3K/AKT) Cell_Survival Cell Survival and Proliferation Bypass_Pathway->Cell_Survival Promotes Drug_Efflux Increased Drug Efflux (e.g., MDR1) Drug_Efflux->CGP_resistant Reduces intracellular concentration G2M_resistant->Cell_Survival

Caption: Potential resistance mechanisms to this compound.

G cluster_workflow Experimental Workflow: Investigating this compound Resistance Start Start with Sensitive Cell Line Induce_Resistance Induce Resistance (Protocol 1) Start->Induce_Resistance Confirm_Resistance Confirm Resistance (IC50 Assay - Protocol 2) Induce_Resistance->Confirm_Resistance Characterize_Phenotype Characterize Phenotype (Cell Cycle Analysis - Protocol 3) Confirm_Resistance->Characterize_Phenotype Investigate_Mechanism Investigate Mechanism (e.g., Western Blot, qPCR, Sequencing) Characterize_Phenotype->Investigate_Mechanism End Identify Resistance Mechanism Investigate_Mechanism->End

References

Technical Support Center: Minimizing Cytotoxicity of CGP-74514 in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of the CDK1 inhibitor, CGP-74514, on non-cancerous cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1), with an IC50 of 25 nM for CDK1/cyclin B.[1] By inhibiting CDK1, this compound blocks the G2/M transition of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in proliferating cells.[2]

Q2: Why am I observing significant cytotoxicity in my non-cancerous control cell line?

A2: The cytotoxicity of CDK1 inhibitors, including this compound, in non-cancerous cells is highly dependent on their proliferative state.[3][4] While quiescent (non-dividing) normal cells are generally less sensitive, actively proliferating normal cells can be as susceptible to CDK1 inhibition as cancer cells, especially under continuous exposure.[5] This is because CDK1 is a critical regulator of the cell cycle in all dividing cells.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that induces the desired phenotype in your cancer cell line of interest. While the IC50 for CDK1 is 25 nM, higher concentrations are required to inhibit other kinases. For example, the IC50 for Protein Kinase Cα (PKCα) is 6.1 µM and for Protein Kinase A (PKA) is 125 µM. Therefore, using concentrations in the low micromolar range is advisable to maintain selectivity for CDK1.

Q4: How can I reduce the cytotoxic effect of this compound on my non-cancerous cells?

A4: Several strategies can be employed:

  • Optimize drug exposure time: Limit the duration of treatment to the minimum time required to observe the desired effect in cancer cells.

  • Utilize cell cycle synchronization: If experimentally feasible, synchronizing your non-cancerous cells in the G1 phase before treatment can reduce cytotoxicity, as they will be less dependent on CDK1 activity.

  • Modulate drug concentration: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to non-cancerous cells.

  • Consider the cell seeding density: Normal cells can sometimes enter a quiescent state at high confluence, which may increase their resistance to CDK1 inhibition.

Troubleshooting Guides

Problem 1: High level of apoptosis observed in non-cancerous control cells.

Possible Cause Troubleshooting Step
High Proliferation Rate of Control Cells Assess the proliferation rate of your non-cancerous cell line using a cell proliferation assay (e.g., Ki-67 staining). If the cells are highly proliferative, consider using a less rapidly dividing normal cell line or inducing quiescence through serum starvation prior to the experiment.
Prolonged Drug Exposure Reduce the incubation time with this compound. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the shortest exposure time that yields a significant effect in the cancer cells.
Inappropriate Drug Concentration Perform a detailed dose-response analysis on both your cancerous and non-cancerous cell lines to identify a therapeutic window.

Problem 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Cycle Stage Ensure that cells are seeded at a consistent density and harvested at the same confluency for each experiment to minimize variations in the cell cycle distribution of the population.
Drug Instability Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature.
Inconsistent Seeding Density Use a consistent seeding density for all experiments, as this can affect the growth rate and cell cycle status of the cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the CDK1 inhibitor RO-3306, a compound with a similar mechanism of action to this compound, in various non-cancerous and cancer cell lines after continuous exposure. This data can be used as a reference for designing experiments with this compound.

Cell LineCell TypeIC50 (µM)
HFL1Normal Human Fibroblast~2.5[3][5]
MRC-5Normal Human Fibroblast~3.0[3][5]
RPENormal Human Retinal Pigmented Epithelial~4.0[3][5]
NHDFNormal Human Dermal Fibroblasts> 8[6]
HeLaCervical Cancer~2.0[3][5]
T24Bladder Cancer~2.5[3][5]
SQ20BHead and Neck Cancer~2.0[3][5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general guideline for assessing cell viability after treatment with this compound. Optimization of cell number, drug concentration, and incubation time is recommended for each cell line.

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Assessment of Apoptosis using Annexin V-FITC Staining

This protocol outlines the steps for detecting apoptosis by flow cytometry after this compound treatment.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Mandatory Visualizations

Signaling Pathway of CDK1 Inhibition-Induced Apoptosis

CDK1_Inhibition_Apoptosis cluster_0 G2/M Phase Arrest cluster_1 p53-Dependent Pathway cluster_2 Apoptosis Induction CGP74514 CGP-74514A CDK1_CyclinB CDK1/Cyclin B CGP74514->CDK1_CyclinB inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest promotes Rb Rb CDK1_CyclinB->Rb phosphorylates (inactivates) Mcl1 Mcl-1 CDK1_CyclinB->Mcl1 promotes degradation Caspase9 Caspase-9 CDK1_CyclinB->Caspase9 inhibits (phosphorylation) Apoptosis Apoptosis G2M_Arrest->Apoptosis p53 p53 p21 p21 p53->p21 activates p21->CDK1_CyclinB inhibits E2F1 E2F1 Rb->E2F1 inhibits E2F1->Apoptosis promotes Bim Bim Mcl1->Bim inhibits Bim->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis executes

Caption: CDK1 inhibition by this compound leads to G2/M arrest and apoptosis.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed Cancer and Non-Cancerous Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Treat_Cells Treat Cells Adherence->Treat_Cells Prepare_CGP Prepare this compound Dilutions Prepare_CGP->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate MTT_Assay MTT Assay (Viability) Incubate->MTT_Assay Annexin_V Annexin V Staining (Apoptosis) Incubate->Annexin_V Data_Analysis Data Analysis and IC50 Calculation MTT_Assay->Data_Analysis Annexin_V->Data_Analysis

Caption: Workflow for evaluating this compound cytotoxicity.

Logical Relationship for Troubleshooting High Cytotoxicity in Normal Cells

Troubleshooting_Logic Start High Cytotoxicity in Non-Cancerous Cells Check_Proliferation Is the normal cell line highly proliferative? Start->Check_Proliferation Check_Time Is the drug exposure time too long? Check_Proliferation->Check_Time No Solution_Quiescence Use quiescent cells or a slower-growing cell line. Check_Proliferation->Solution_Quiescence Yes Check_Conc Is the drug concentration too high? Check_Time->Check_Conc No Solution_Time Reduce incubation time. Check_Time->Solution_Time Yes Solution_Conc Perform dose-response to find therapeutic window. Check_Conc->Solution_Conc Yes End Cytotoxicity Minimized Check_Conc->End No Solution_Quiescence->End Solution_Time->End Solution_Conc->End

Caption: Troubleshooting guide for high normal cell cytotoxicity.

References

Issues with CGP-74514 stock solution stability over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CGP-74514 stock solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound dihydrochloride is soluble in both Dimethyl Sulfoxide (DMSO) up to 100 mM and in water up to 50 mM.[1][2][3] For most cell-based assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For short-term storage, it is best to prepare and use the solution on the same day.[4] If longer-term storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[5][6]

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

A3: Before use, it is crucial to allow the vial to equilibrate to room temperature for at least 60 minutes.[6] If precipitation is observed, gently warm the tube to 37°C and vortex or sonicate the solution for a short period until the precipitate is fully dissolved.[5] Always ensure the solution is clear before adding it to your experimental system.

Q4: Can I store my solid, powdered this compound at room temperature?

A4: Yes, the solid form of this compound dihydrochloride is stable for shipping at ambient temperatures. For long-term storage of the solid compound, it is recommended to desiccate at room temperature.[1][2][3]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Inconsistent experimental results with the same stock solution. Degradation of this compound due to improper storage or handling.1. Ensure stock solutions are aliquoted to minimize freeze-thaw cycles. 2. Confirm that storage temperatures are consistently maintained. 3. Prepare fresh stock solutions if stability is a concern.
Reduced inhibitory activity of this compound over time. The compound may be degrading in the working solution under experimental conditions (e.g., in aqueous media at 37°C).1. Prepare fresh working solutions immediately before each experiment. 2. Perform a stability assessment of this compound in your specific experimental buffer (see Experimental Protocols section).
Precipitation of the compound in aqueous experimental media. The final concentration of this compound exceeds its solubility in the aqueous buffer, or the final percentage of DMSO is too low.1. Ensure the final DMSO concentration in your assay is kept below 0.1% (v/v) to avoid solvent effects, while still maintaining solubility. 2. If precipitation persists, consider lowering the final working concentration of this compound.

Quantitative Data on Stock Solution Stability

The following table summarizes the expected stability of a 10 mM this compound stock solution in DMSO under various storage conditions. This data is illustrative and based on typical stability profiles for similar small molecule inhibitors. For critical applications, it is recommended to perform your own stability analysis.

Storage Condition 1 Week 1 Month 3 Months 6 Months
-80°C >99%>98%>97%>95%
-20°C >98%>95%~90%<85%
4°C ~95%<90%Not RecommendedNot Recommended
Room Temperature <90%Not RecommendedNot RecommendedNot Recommended

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Distribute the stock solution into single-use, light-protected aliquots and store at -20°C or -80°C.

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method for determining the stability of your this compound stock solution over time.

  • Sample Preparation:

    • Prepare a fresh 10 mM stock solution of this compound in DMSO (Time 0 sample).

    • Store aliquots of this stock solution under your desired storage conditions (e.g., -20°C and -80°C).

  • Time Points: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • HPLC Analysis:

    • Dilute a sample from each aliquot and the Time 0 control to a suitable concentration for HPLC analysis.

    • Analyze the samples using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at the absorbance maximum of this compound.

  • Data Analysis:

    • Calculate the peak area of the intact this compound at each time point.

    • Normalize the peak area at each time point to the peak area of the Time 0 sample to determine the percentage of the compound remaining.

    • Plot the percentage of remaining this compound against time to establish a degradation curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution Stability Assessment prep Prepare 10 mM Stock Solution in DMSO aliquot Aliquot into single-use vials prep->aliquot store Store at -20°C and -80°C aliquot->store timepoint Retrieve aliquots at specified time points store->timepoint hplc Analyze by HPLC timepoint->hplc data Calculate % remaining vs. Time 0 hplc->data

Workflow for assessing this compound stability.

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[4] Inhibition of CDK1 can arrest the cell cycle at the G2/M phase and induce apoptosis.[7] Additionally, this compound has been shown to reduce the phosphorylation of Akt, a key protein in cell survival signaling pathways.[1][3]

signaling_pathway Simplified Signaling Pathway of this compound Action cluster_akt Akt Pathway cluster_cdk1 CDK1 Pathway Akt Akt pAkt p-Akt Akt->pAkt P Survival Survival pAkt->Survival Promotes CDK1 CDK1 / Cyclin B G2M G2/M Transition CDK1->G2M Apoptosis Apoptosis G2M->Apoptosis CGP74514 This compound CGP74514->pAkt Reduces CGP74514->CDK1

This compound inhibits CDK1 and reduces Akt phosphorylation.

References

Technical Support Center: Validating CDK1 as the Primary Target of CGP-74514A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments to confirm Cyclin-dependent kinase 1 (CDK1) as the primary target of the inhibitor CGP-74514A in your specific assay.

Frequently Asked Questions (FAQs)

Q1: What is CGP-74514A and what is its known target profile?

CGP-74514A is a cell-permeable, reversible, and ATP-competitive inhibitor.[1][2] It was initially identified as a potent and selective inhibitor of CDK1/cyclin B, with an IC50 of 25 nM.[1][2][3][4] However, subsequent research has revealed that CGP-74514A exhibits a broader selectivity profile, acting as a pan-CDK inhibitor.[5][6][7] It has been shown to inhibit other cyclin-dependent kinases, including CDK2 and CDK5, with high potency, and also demonstrates activity against CDK4, CDK7, and CDK9 at higher concentrations.[5][6][7] This promiscuous nature is important to consider when designing experiments to validate CDK1 as the primary target in a specific cellular context.

Q2: My cellular assay shows a clear effect of CGP-74514A. How do I know if this is due to CDK1 inhibition?

Observing a cellular phenotype is an important first step, but it doesn't definitively prove that the effect is mediated by CDK1. To attribute the observed effect to CDK1 inhibition by CGP-74514A, a multi-faceted approach is necessary. This involves a combination of biochemical, biophysical, and cellular assays to demonstrate direct engagement of CGP-74514A with CDK1 and to link this engagement to the downstream cellular phenotype. The following sections provide detailed protocols and troubleshooting for these validation experiments.

Q3: What are the key experimental approaches to confirm a direct drug-target interaction?

There are three main pillars of target validation for a small molecule inhibitor like CGP-74514A:

  • Biochemical Assays: These experiments use purified proteins to directly measure the effect of the compound on the target's activity.

  • Biophysical Assays: These techniques measure the direct physical binding between the compound and the target protein.

  • Cellular Assays: These experiments are performed in a cellular context to demonstrate that the compound engages the target within the cell and that this engagement leads to a specific cellular response.

Troubleshooting Guides and Experimental Protocols

This section provides detailed methodologies for key experiments to validate CDK1 as the primary target of CGP-74514A.

Biochemical Validation: Is CDK1 activity directly inhibited by CGP-74514A?

The first step is to confirm that CGP-74514A directly inhibits the enzymatic activity of CDK1 in a controlled, in vitro setting.

This protocol outlines a standard in vitro kinase assay to measure the inhibitory activity of CGP-74514A against CDK1.

Materials:

  • Recombinant human CDK1/Cyclin B complex

  • CDK1 substrate peptide (e.g., a peptide derived from Histone H1)

  • CGP-74514A

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of CGP-74514A in DMSO, and then dilute further in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the CDK1 substrate peptide, and the diluted CGP-74514A or DMSO (as a vehicle control).

  • Enzyme Addition: Add the recombinant CDK1/Cyclin B enzyme to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for CDK1 to accurately determine the IC50.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the CGP-74514A concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

KinaseSubstrateATP Concentration (µM)CGP-74514A IC50 (nM)
CDK1/Cyclin BHistone H1 peptide10Your Value
CDK2/Cyclin AHistone H1 peptide10Your Value
CDK5/p25Histone H1 peptide10Your Value
PKAKemptide10Your Value
EGFRPoly(Glu, Tyr)10Your Value

This table should be populated with your experimental data to compare the potency of CGP-74514A against CDK1 and other relevant kinases.

Troubleshooting:

  • High background signal: Optimize the ATP and enzyme concentrations. Ensure the detection reagent is working correctly.

  • No inhibition observed: Verify the activity of the recombinant CDK1/Cyclin B. Confirm the concentration and integrity of the CGP-74514A stock solution.

  • Poor dose-response curve: Adjust the range of CGP-74514A concentrations used. Ensure proper mixing of reagents.

Biophysical Validation: Does CGP-74514A directly bind to CDK1?

Biophysical assays provide direct evidence of a physical interaction between a compound and its target protein.

ITC directly measures the heat changes that occur upon binding, providing information on binding affinity (KD), stoichiometry (n), and thermodynamics (enthalpy and entropy).[1][8]

Materials:

  • Purified recombinant CDK1/Cyclin B protein

  • CGP-74514A

  • ITC buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified CDK1/Cyclin B protein and dissolve the CGP-74514A in the same ITC buffer to minimize heat of dilution effects.

  • Loading: Load the CDK1/Cyclin B solution into the sample cell of the calorimeter and the CGP-74514A solution into the injection syringe.

  • Titration: Perform a series of small injections of CGP-74514A into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat flow peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Data Presentation:

Target ProteinLigandBinding Affinity (KD) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)
CDK1/Cyclin BCGP-74514AYour ValueYour ValueYour ValueYour Value

This table summarizes the thermodynamic parameters of the CGP-74514A-CDK1 interaction.

Troubleshooting:

  • No detectable binding: Increase the protein and/or compound concentrations. Ensure the protein is correctly folded and active.

  • Complex binding isotherm: This may indicate multiple binding sites or aggregation. Optimize buffer conditions and protein concentration.

SPR is a label-free technique that measures the binding of an analyte (CGP-74514A) to a ligand (CDK1) immobilized on a sensor chip in real-time.[3][4][9] It provides kinetic information (association and dissociation rates) in addition to binding affinity.

Materials:

  • Purified recombinant CDK1/Cyclin B protein

  • CGP-74514A

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffers (e.g., acetate buffer pH 4.5)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the purified CDK1/Cyclin B onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of CGP-74514A over the sensor surface and monitor the change in the SPR signal (response units, RU).

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Target ProteinLigandAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Binding Affinity (KD) (nM)
CDK1/Cyclin BCGP-74514AYour ValueYour ValueYour Value

This table presents the kinetic parameters of the CGP-74514A-CDK1 interaction.

Troubleshooting:

  • Low immobilization level: Optimize the pH of the immobilization buffer. Ensure the protein is pure and at a suitable concentration.

  • Non-specific binding: Add a blocking agent (e.g., BSA) to the running buffer. Use a reference flow cell to subtract non-specific binding.

Cellular Validation: Does CGP-74514A engage CDK1 in cells and is the cellular phenotype CDK1-dependent?

Confirming that CGP-74514A interacts with CDK1 in a cellular environment is crucial.

CETSA is a powerful method to assess target engagement in intact cells or cell lysates.[10][11] The principle is that a ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.

Materials:

  • Cell line of interest

  • CGP-74514A

  • Lysis buffer (with protease and phosphatase inhibitors)

  • Antibodies against CDK1 and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with either vehicle (DMSO) or CGP-74514A at a desired concentration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction from the aggregated proteins.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble CDK1 against the temperature. A shift in the melting curve to a higher temperature in the presence of CGP-74514A indicates target engagement.

Data Presentation:

TreatmentTagg (°C) for CDK1
Vehicle (DMSO)Your Value
CGP-74514AYour Value

This table shows the change in the apparent aggregation temperature (Tagg) of CDK1 upon treatment with CGP-74514A.

Troubleshooting:

  • No thermal shift observed: Increase the concentration of CGP-74514A. Optimize the heating time and temperature range. Ensure the antibody is specific and sensitive.

  • High variability: Ensure equal cell numbers and protein loading. Use a thermal cycler for precise temperature control.

To assess the selectivity of CGP-74514A across the kinome in a cellular context, a competition binding experiment using kinobeads followed by mass spectrometry is a powerful approach.

Procedure:

  • Cell Lysate Preparation: Prepare a lysate from your cell line of interest.

  • Competition: Incubate the lysate with varying concentrations of "free" CGP-74514A.

  • Kinobeads Pulldown: Add kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysate to capture the unbound kinases.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The binding of CGP-74514A to a specific kinase will prevent its capture by the kinobeads, leading to a dose-dependent decrease in its abundance in the pulldown. This allows for the generation of a selectivity profile.

Data Presentation:

Kinase TargetApparent KD (nM) in cell lysate
CDK1Your Value
CDK2Your Value
CDK5Your Value
Other identified kinasesYour Value

This table provides a quantitative measure of the binding affinity of CGP-74514A to multiple kinases within the cellular proteome.

Visualizing the Workflow and Logic

To aid in understanding the experimental workflow and the logical connections between different validation steps, the following diagrams are provided.

Experimental_Workflow cluster_biochem Biochemical Validation cluster_biophys Biophysical Validation cluster_cellular Cellular Validation cluster_conclusion Conclusion KinaseAssay In Vitro Kinase Assay ITC Isothermal Titration Calorimetry (ITC) KinaseAssay->ITC Confirms direct inhibition SPR Surface Plasmon Resonance (SPR) ITC->SPR Confirms direct binding CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Confirms target engagement in cells Kinobeads Kinobeads/ Chemical Proteomics CETSA->Kinobeads Assesses cellular selectivity Conclusion CDK1 is the Primary Target Kinobeads->Conclusion Primary target confirmed

Caption: Experimental workflow for validating CDK1 as the primary target of CGP-74514A.

On_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects CGP74514A CGP-74514A CDK1 CDK1 CGP74514A->CDK1 Primary Inhibition OffTarget1 CDK2 CGP74514A->OffTarget1 Secondary Inhibition OffTarget2 CDK5 CGP74514A->OffTarget2 Secondary Inhibition OffTarget3 Other Kinases CGP74514A->OffTarget3 Secondary Inhibition OnPhenotype Observed Cellular Phenotype CDK1->OnPhenotype Leads to OffPhenotype Unintended Cellular Effects OffTarget1->OffPhenotype OffTarget2->OffPhenotype OffTarget3->OffPhenotype

Caption: Differentiating on-target versus off-target effects of CGP-74514A.

References

Validation & Comparative

Validating the Mechanism of Action of CGP-74514A in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the Cyclin-Dependent Kinase 1 (CDK1) inhibitor, CGP-74514A, in a new cell line. It offers a comparative analysis with alternative CDK1 inhibitors and presents detailed experimental protocols to ensure robust and reproducible findings.

Introduction to CGP-74514A and its Target: The Cell Cycle Engine CDK1

CGP-74514A is a potent, cell-permeable, and ATP-competitive inhibitor of CDK1, a key serine/threonine kinase that, in complex with cyclin B, governs the G2/M transition and entry into mitosis.[1][2] Dysregulation of CDK1 activity is a hallmark of many cancers, making it a critical target for therapeutic intervention. Inhibition of CDK1 is expected to induce a G2/M cell cycle arrest and, in many cancer cell lines, trigger apoptosis.[3] While CGP-74514A is primarily known as a CDK1 inhibitor, some evidence suggests it may act as a pan-CDK inhibitor at higher concentrations, highlighting the importance of validating its specific mechanism of action in any new cellular context.[4][5]

This guide will use the human cervical cancer cell line, HeLa, as a model for a "new cell line" for validating the effects of CGP-74514A. HeLa cells are widely used in cell cycle research and are known to be sensitive to CDK1 inhibition.[2][6]

Comparative Analysis of CDK1 Inhibitors

To provide a comprehensive evaluation of CGP-74514A's performance, it is essential to compare it with other well-characterized CDK1 inhibitors. This table summarizes the key characteristics of CGP-74514A alongside two common alternatives, RO-3306 and Purvalanol A.

FeatureCGP-74514ARO-3306Purvalanol A
Primary Target CDK1/cyclin B[1][2]CDK1[3][7]CDK1, CDK2, CDK5[1][8]
IC50 (CDK1/cyclin B) ~25 nM[2][8]~35 nM[3]~4 nM[1][8]
Mechanism of Action ATP-competitive[2]ATP-competitive[7]ATP-competitive
Reported Cellular Effects G2/M arrest, apoptosis[2]G2/M arrest, apoptosis[3][9]G1 and G2 arrest, apoptosis[8]
Selectivity Notes May inhibit other CDKs at higher concentrations (e.g., CDK2, CDK5)[4][5]Highly selective for CDK1 over other kinases[9]Also potently inhibits CDK2 and CDK5[1][8]

Experimental Protocols for Validating Mechanism of Action

The following protocols provide a detailed methodology for confirming the on-target effects of CGP-74514A in HeLa cells.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of CGP-74514A on CDK1/cyclin B kinase activity.

Materials:

  • Recombinant human CDK1/cyclin B enzyme

  • Histone H1 (or other suitable CDK1 substrate)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • CGP-74514A, RO-3306, Purvalanol A (dissolved in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, substrate, and recombinant CDK1/cyclin B enzyme.

  • Add varying concentrations of CGP-74514A or control inhibitors to the reaction mixture. Include a DMSO-only vehicle control.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of CGP-74514A on cell cycle progression.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • CGP-74514A, RO-3306, Purvalanol A (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of CGP-74514A or control inhibitors for 24 hours. Include a DMSO-only vehicle control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Objective: To determine if CGP-74514A induces apoptosis in the new cell line.

Materials:

  • HeLa cells

  • Complete culture medium

  • CGP-74514A, RO-3306, Purvalanol A (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and treat with inhibitors as described for the cell cycle analysis (typically for 24-48 hours).

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate at room temperature in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of CDK1 Substrates

Objective: To examine the phosphorylation status of downstream targets of CDK1.

Materials:

  • HeLa cells

  • Complete culture medium

  • CGP-74514A, RO-3306, Purvalanol A (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-phospho-Lamin A/C (Ser22), total Histone H3, total Lamin A/C, GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and treat HeLa cells with inhibitors as previously described.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Visualizing the Pathways and Workflows

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz.

G cluster_0 G2 Phase Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Activation CDK1_CyclinB Active CDK1/Cyclin B Complex CDK1->CDK1_CyclinB Histone H3 Histone H3 Lamin A/C Lamin A/C Spindle Assembly Spindle Assembly CDK1_CyclinB->Histone H3 Phosphorylation CDK1_CyclinB->Lamin A/C Phosphorylation CDK1_CyclinB->Spindle Assembly CGP-74514A CGP-74514A CGP-74514A->CDK1_CyclinB Inhibition

Caption: Simplified signaling pathway of CDK1/Cyclin B in the G2/M transition.

G cluster_0 Cell Culture cluster_1 Biochemical & Cellular Assays Seed HeLa Cells Seed HeLa Cells Inhibitor Treatment Inhibitor Treatment Seed HeLa Cells->Inhibitor Treatment Cell Cycle Analysis Cell Cycle Analysis Inhibitor Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Inhibitor Treatment->Apoptosis Assay Western Blot Western Blot Inhibitor Treatment->Western Blot In Vitro Kinase Assay In Vitro Kinase Assay Data Analysis Data Analysis In Vitro Kinase Assay->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis Validation of MoA Validation of MoA Data Analysis->Validation of MoA

Caption: Experimental workflow for validating the mechanism of action of CGP-74514A.

References

A Comparative Analysis of CGP-74514 and Other Cyclin-Dependent Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of CGP-74514 with other prominent Cyclin-Dependent Kinase 1 (CDK1) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of inhibitors for their specific research needs. This comparison includes quantitative data on inhibitory activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Inhibitor Efficacy and Specificity

The following tables summarize the in vitro inhibitory activities of this compound and other selected CDK1 inhibitors against CDK1 and other cyclin-dependent kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected CDK1 Inhibitors

InhibitorCDK1 IC50 (nM)Other CDK IC50 (nM)Reference(s)
CGP-74514A 25PKCα (6,100), PKA (125,000), EGFR (>10,000)[1]
RO-3306 20 (Ki), 35 (Ki, /cyclin B1)CDK2/cyclin E (340, Ki)[2][3][4][5]
Flavopiridol 30 - 100CDK2 (170), CDK4 (100), CDK9 (20-100)[6][7][8][9]
Roscovitine ~200 - 700CDK2 (700), CDK5 (160-280), CDK7 (800), CDK9 (~700)[1][10][11][12][13]
Dinaciclib 3CDK2 (1), CDK5 (1), CDK9 (4)[14][15][16]

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., ATP concentration). It is recommended to consult the original publications for detailed experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of new experiments.

CDK1 Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay and is a common method to measure the activity of CDK1 and the inhibitory potential of compounds.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is first depleted, and then the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP generated and thus the kinase activity.

Materials:

  • Purified recombinant CDK1/Cyclin B1 enzyme

  • CDK substrate peptide (e.g., a peptide derived from Histone H1)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a well of a microplate, combine the CDK1/Cyclin B1 enzyme, the substrate peptide, and the test inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a specific concentration of ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).[17][18]

  • ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[17]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage of inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of CDK inhibitors on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • CDK inhibitor stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with serial dilutions of the CDK inhibitor for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[20][21]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20][22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by CDK inhibitors.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the CDK inhibitor at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[23][24]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: The cell population can be distinguished into four groups:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of CDK1 inhibitors.

CDK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB Cyclin B CDK1_inactive CDK1 (inactive) CyclinB->CDK1_inactive Binding CDK1_active CDK1/Cyclin B (Active MPF) CDK1_inactive->CDK1_active Activation (CDC25) Downstream Downstream Targets (e.g., Lamins, Histone H1) CDK1_active->Downstream Phosphorylation Mitosis Mitotic Events Downstream->Mitosis CGP74514 This compound CGP74514->CDK1_active Inhibition Other_Inhibitors Other CDK1 Inhibitors (e.g., RO-3306) Other_Inhibitors->CDK1_active Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Enzyme CDK1/Cyclin B Reaction Incubate at 30°C Enzyme->Reaction Substrate Substrate Substrate->Reaction Inhibitor Inhibitor Inhibitor->Reaction ATP ATP ATP->Reaction Add_Reagent1 Add ADP-Glo™ Reagent Reaction->Add_Reagent1 Incubate1 Incubate 40 min Add_Reagent1->Incubate1 Add_Reagent2 Add Kinase Detection Reagent Incubate1->Add_Reagent2 Incubate2 Incubate 30 min Add_Reagent2->Incubate2 Measure Measure Luminescence Incubate2->Measure Apoptosis_Assay_Workflow Start Treat Cells with CDK1 Inhibitor Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

A Comparative Study: CGP-74514 vs. RO-3306 in CDK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell cycle research and oncology drug development, the selective inhibition of Cyclin-Dependent Kinase 1 (CDK1) has been a focal point for therapeutic intervention. Among the chemical probes used to dissect the roles of CDK1 are CGP-74514 and RO-3306. Both are potent, cell-permeable, ATP-competitive inhibitors of CDK1, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide provides a comparative analysis of their biochemical and cellular activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Biochemical Profile and Potency

Both this compound and RO-3306 exhibit high potency against CDK1. However, their selectivity profiles, where data is available, show some distinctions. RO-3306 has been more extensively characterized for its selectivity against other cyclin-dependent kinases.

Inhibitor Target IC50 / Ki Selectivity
This compound CDK1IC50: 25 nM[1][2]Later studies suggest it may also inhibit CDK2 and CDK5, indicating a potentially broader kinase inhibition profile[3].
RO-3306 CDK1Ki: 20 nM[4]Highly selective for CDK1. Ki values for other kinases: CDK1/cyclin B1: 35 nM, CDK1/cyclin A: 110 nM, CDK2/cyclin E: 340 nM, CDK4/cyclin D: >2000 nM[4].

Cellular Activity and Efficacy

In cellular assays, both compounds effectively induce G2/M cell cycle arrest and apoptosis in various cancer cell lines. The available data for RO-3306 is more extensive across different cancer types.

Inhibitor Cell Line Effect IC50
This compound U937 (Leukemia)G2/M arrest, ApoptosisNot explicitly reported
RO-3306 HCT116 (Colon)G2/M arrest, Apoptosis1.14 µM[4]
SW480 (Colon)G2/M arrest, Apoptosis2.2 µM[4]
HeLa (Cervical)G2/M arrestNot reported
SKOV3 (Ovarian)Proliferation Inhibition16.92 µM
HEY (Ovarian)Proliferation Inhibition10.15 µM
PA-1 (Ovarian)Proliferation Inhibition7.24 µM
OVCAR5 (Ovarian)Proliferation Inhibition8.74 µM
IGROV1 (Ovarian)Proliferation Inhibition13.89 µM

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both inhibitors is the direct inhibition of CDK1, a key regulator of the G2/M transition and mitosis. This inhibition leads to cell cycle arrest and can subsequently trigger the apoptotic cascade.

CDK1_Inhibition_Pathway CDK1 Inhibition and Downstream Effects cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibitor Action cluster_effects Cellular Outcomes G2 G2 Phase M M Phase (Mitosis) G2->M CDK1/Cyclin B activation CGP74514 This compound CDK1 CDK1 CGP74514->CDK1 inhibit RO3306 RO-3306 RO3306->CDK1 inhibit G2M_Arrest G2/M Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis can induce CDK1->G2M_Arrest leads to

CDK1 inhibition by this compound and RO-3306 leads to G2/M arrest and apoptosis.

A typical experimental workflow to compare the cellular effects of these inhibitors involves cell treatment followed by assays to determine viability, cell cycle distribution, and apoptosis.

Experimental_Workflow Comparative Cellular Assay Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture Seed Cancer Cells Treatment Treat with this compound, RO-3306, or Vehicle Control Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V) Treatment->Apoptosis IC50_Calc IC50 Determination Viability->IC50_Calc Cell_Cycle_Profile Cell Cycle Distribution (% G1, S, G2/M) Cell_Cycle->Cell_Cycle_Profile Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant

Workflow for comparing the effects of this compound and RO-3306 on cancer cells.

Experimental Protocols

In Vitro Kinase Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against CDK1.

  • Reaction Setup : Prepare a reaction mixture containing recombinant CDK1/Cyclin B, a suitable substrate (e.g., histone H1), and assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition : Add serial dilutions of this compound or RO-3306 to the reaction mixture. Include a DMSO control.

  • Initiation : Start the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).

  • Incubation : Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination : Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or spotting on phosphocellulose paper for radioactive assays).

  • Detection : Quantify substrate phosphorylation. For radioactive assays, this involves measuring incorporated radioactivity. For non-radioactive methods like TR-FRET or luminescence, follow the manufacturer's instructions for the specific detection reagents.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the effect of the inhibitors on cell proliferation and to calculate IC50 values.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound or RO-3306. Include a vehicle-only control.

  • Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • Reagent Addition : Add MTT (to a final concentration of 0.5 mg/mL) or CCK-8 solution (10 µL per well) to each well and incubate for 1-4 hours.

  • Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Cell Treatment : Treat cells with the desired concentrations of this compound or RO-3306 for a specified time (e.g., 24 hours).

  • Cell Harvesting : Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation : Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This protocol detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

  • Cell Treatment : Treat cells with this compound or RO-3306 for the desired time.

  • Cell Harvesting : Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis : Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

Both this compound and RO-3306 are valuable tools for studying the cellular functions of CDK1. RO-3306 has been more extensively characterized in terms of its selectivity and has been evaluated in a broader range of cell lines, providing a more comprehensive dataset for its cellular effects. This compound is a potent CDK1 inhibitor, though further studies on its broader kinase selectivity would be beneficial for a more complete comparative assessment. The choice between these inhibitors may depend on the specific experimental context, with RO-3306 being a more characterized option for studies requiring high selectivity for CDK1.

References

Unraveling the Identity of CGP-74514: A Comparative Guide to its Free Base and Salt Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the nuances between CGP-74514 and its commonly referenced counterpart, CGP-74514A, with supporting experimental data and protocols.

In the realm of cell cycle research and oncology drug development, the small molecule inhibitor this compound has emerged as a potent tool for studying the intricacies of cyclin-dependent kinases (CDKs). However, a point of common confusion among researchers is the distinction, if any, between this compound and CGP-74514A. This guide aims to clarify this ambiguity, providing a detailed comparison of the different forms of this compound, their respective properties, and practical guidance for their use in experimental settings.

This compound vs. CGP-74514A: A Matter of Salt

Extensive review of chemical supplier data and scientific literature reveals that This compound is the designation for the active parent compound, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). The commonly used term CGP-74514A is not a distinct active molecule but rather a synonym, frequently used to refer to the hydrochloride (HCl) or dihydrochloride (2HCl) salt forms of this compound.[1][2]

The formation of a salt, such as a hydrochloride, is a common practice in pharmaceutical chemistry to enhance the solubility and stability of a parent compound, thereby improving its handling and bioavailability for experimental use. While the core inhibitory activity resides in the this compound molecule, the salt form can influence its physicochemical properties.

Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between the free base and its salt forms lies in their chemical and physical characteristics. The addition of one or two hydrochloride moieties increases the molecular weight and is generally expected to improve aqueous solubility.

PropertyThis compound (Free Base)CGP-74514A (Hydrochloride)This compound (Dihydrochloride)
CAS Number 190653-73-7481724-82-7Not consistently available
Molecular Formula C₁₉H₂₄ClN₇C₁₉H₂₄ClN₇ · HClC₁₉H₂₄ClN₇ · 2HCl
Molecular Weight 385.90 g/mol 422.35 g/mol 458.82 g/mol
Solubility Poorly soluble in waterMore soluble in water than the free baseSoluble in water
Storage Store at -20°CStore at -20°CStore at -20°C

Biological Activity and Kinase Selectivity

This compound is a potent, ATP-competitive inhibitor of CDK1.[3] Its primary mechanism of action involves the inhibition of the CDK1/cyclin B complex, which plays a crucial role in the G2/M phase transition of the cell cycle. This inhibition leads to cell cycle arrest and, in many cancer cell lines, the induction of apoptosis.[1]

While initially identified as a selective CDK1 inhibitor, broader kinase profiling studies have revealed that CGP-74514A also exhibits inhibitory activity against other kinases, most notably CDK2 and CDK5.[4] This suggests a more promiscuous selectivity profile than first reported, a critical consideration for researchers interpreting experimental outcomes.

Target KinaseIC₅₀
CDK1/cyclin B 25 nM[1][2]
PKCα 6.1 µM[3]
PKA 125 µM[3]
EGFR >10 µM[3]
CDK2 Potent Inhibitory Activity[4]
CDK5 Potent Inhibitory Activity[4]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental application of CGP-74514A, the following diagrams are provided.

CDK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Cyclin B CDK1_CyclinB_complex CDK1/Cyclin B (Active Complex) Cyclin B->CDK1_CyclinB_complex Binds CDK1 CDK1 CDK1->CDK1_CyclinB_complex Mitotic Entry Mitotic Entry CDK1_CyclinB_complex->Mitotic Entry Phosphorylates substrates CGP-74514A CGP-74514A CGP-74514A->CDK1_CyclinB_complex Inhibits

Caption: Simplified signaling pathway of CDK1/Cyclin B in the G2/M cell cycle transition and the inhibitory action of CGP-74514A.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase Reaction (CDK1/Cyclin B, Substrate, ATP) Start->Prepare Reagents Add Inhibitor Add CGP-74514A (Varying Concentrations) Prepare Reagents->Add Inhibitor Incubate Incubate at 30°C Add Inhibitor->Incubate Measure Activity Measure Kinase Activity (e.g., ADP-Glo) Incubate->Measure Activity Analyze Data Determine IC50 Measure Activity->Analyze Data End End Analyze Data->End

Caption: General experimental workflow for an in vitro kinase assay to determine the IC₅₀ of CGP-74514A.

Cell_Cycle_Workflow Start Start Cell Culture Culture Cells Start->Cell Culture Treat with Inhibitor Treat with CGP-74514A Cell Culture->Treat with Inhibitor Harvest and Fix Harvest and Fix Cells Treat with Inhibitor->Harvest and Fix Stain DNA Stain DNA with Propidium Iodide Harvest and Fix->Stain DNA Flow Cytometry Analyze by Flow Cytometry Stain DNA->Flow Cytometry Analyze Histograms Analyze DNA Content Histograms Flow Cytometry->Analyze Histograms Determine Cell Cycle Distribution Determine Percentage of Cells in G1, S, and G2/M Analyze Histograms->Determine Cell Cycle Distribution End End Determine Cell Cycle Distribution->End

Caption: Experimental workflow for analyzing the effect of CGP-74514A on cell cycle distribution using flow cytometry.

Experimental Protocols

The following are generalized protocols for key experiments involving CGP-74514A. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

In Vitro CDK1/Cyclin B Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CGP-74514A against CDK1/cyclin B.

Materials:

  • Recombinant human CDK1/cyclin B enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • CGP-74514A (hydrochloride or dihydrochloride salt)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of CGP-74514A in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of CGP-74514A in kinase assay buffer to achieve a range of final concentrations for the assay.

    • Prepare a reaction mixture containing CDK1/cyclin B, the kinase substrate, and ATP in kinase assay buffer.

  • Kinase Reaction:

    • Add the serially diluted CGP-74514A or vehicle control (DMSO) to the wells of a microplate.

    • Initiate the kinase reaction by adding the reaction mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the CGP-74514A concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of CGP-74514A on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, U937)

  • Cell culture medium and supplements

  • CGP-74514A (hydrochloride or dihydrochloride salt)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of CGP-74514A or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Harvest and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT).

    • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle for each treatment condition.

Conclusion

References

Unveiling the Selectivity Profile of CGP-74514A: A Kinase Cross-Reactivity Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a comprehensive analysis of the cross-reactivity of CGP-74514A, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), against a broad panel of human kinases.

CGP-74514A is widely recognized for its inhibitory activity against CDK1, a key regulator of the cell cycle, with a reported IC50 of 25 nM. However, like many kinase inhibitors, its activity is not entirely exclusive to its primary target. Later studies have indicated that CGP-74514A also exhibits potent inhibitory activity against other cyclin-dependent kinases, including CDK2 and CDK5, and to a lesser extent, CDKs 4, 7, and 9. This broader activity profile suggests that CGP-74514A may be more accurately classified as a pan-CDK inhibitor.[1] This guide delves into the specifics of its kinase selectivity, presenting quantitative data from large-scale screening assays to provide a clearer picture of its on- and off-target activities.

Kinase Profiling Workflow

The determination of a kinase inhibitor's selectivity profile is a systematic process. The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of a compound like CGP-74514A using a biochemical kinase assay.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Detection & Analysis Compound CGP-74514A Stock Solution Dispensing Dispense Kinase and CGP-74514A Compound->Dispensing Kinase_Panel Panel of Recombinant Human Kinases Kinase_Panel->Dispensing Assay_Plate 384-Well Assay Plate Assay_Plate->Dispensing Incubation Pre-incubation (Inhibitor Binding) Dispensing->Incubation Reaction_Start Initiate Reaction with ATP/[γ-33P]ATP & Substrate Incubation->Reaction_Start Reaction_Incubation Kinase Reaction Incubation Reaction_Start->Reaction_Incubation Stopping Stop Reaction & Spot on Filtermat Reaction_Incubation->Stopping Washing Wash to Remove Unbound [γ-33P]ATP Stopping->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (% Inhibition) Scintillation->Data_Analysis IC50_Determination IC50 Curve Fitting Data_Analysis->IC50_Determination

A generalized workflow for kinase inhibitor profiling.

Comparative Analysis of Kinase Inhibition

To quantify the cross-reactivity of CGP-74514A, data from a comprehensive KINOMEscan™ profiling assay was analyzed. This assay measures the binding of the inhibitor to a large panel of human kinases, and the results are reported as a percentage of the control, where a lower percentage indicates stronger binding and inhibition. The data presented here is from the HMS LINCS Project dataset (ID: 20203) for CGP-74514A (LSM-6711).[1]

The following table summarizes the inhibitory activity of CGP-74514A against its primary target, CDK1, and a selection of other kinases, highlighting its potent activity against several members of the CDK family.

Kinase TargetGene SymbolKinase Family% of Control
CDK1 CDK1 CMGC 0.5
CDK2 CDK2 CMGC 0.8
CDK5 CDK5 CMGC 1.2
CDK3 CDK3 CMGC 2.5
CDK7 CDK7 CMGC 3.5
CDK9 CDK9 CMGC 4.0
GSK3A GSK3A CMGC 5.5
GSK3B GSK3B CMGC 6.0
CLK1 CLK1 CMGC 8.0
CLK2 CLK2 CMGC 9.5
DYRK1A DYRK1A CMGC 10.0
DYRK1B DYRK1B CMGC 12.0
MAPK1 (ERK2) MAPK1 CMGC >50
MAPK8 (JNK1) MAPK8 CMGC >50
AKT1 AKT1 AGC >50
SRC SRC TK >50
ABL1 ABL1 TK >50

Data sourced from the HMS LINCS KINOMEscan™ dataset. The "% of Control" represents the remaining kinase activity in the presence of the inhibitor; lower values indicate greater inhibition.

Signaling Pathway Context

CGP-74514A primarily targets the Cyclin-Dependent Kinase (CDK) family, which are central regulators of cell cycle progression. The diagram below illustrates the role of key CDKs in driving the cell through its different phases. The potent inhibition of multiple CDKs by CGP-74514A explains its ability to induce cell cycle arrest.

G G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 DNA Replication M M Phase G2->M G2/M Transition M->G1 Mitosis CDK46 CDK4/6-Cyclin D CDK46->G1 CDK2_E CDK2-Cyclin E CDK2_E->S CDK2_A CDK2-Cyclin A CDK2_A->S CDK1_A CDK1-Cyclin A CDK1_A->G2 CDK1_B CDK1-Cyclin B CDK1_B->M

Role of key CDKs in cell cycle regulation.

Experimental Protocols

The following is a representative protocol for a radiometric kinase assay, similar to the "HotSpot" platform, used for kinase inhibitor profiling.

Objective: To determine the inhibitory effect of CGP-74514A on a panel of purified human kinases.

Materials:

  • Purified recombinant human kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • CGP-74514A stock solution in DMSO

  • ATP stock solution

  • [γ-33P]ATP

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of CGP-74514A in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction Setup:

    • Add the specific kinase and its corresponding substrate to the wells of a 384-well plate containing the diluted CGP-74514A or vehicle control (DMSO).

    • Allow the kinase and inhibitor to pre-incubate for approximately 20 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to each well. A final ATP concentration at or near the Km for each specific kinase is typically used (e.g., 10 µM).

    • Incubate the reaction plate at room temperature for a predetermined time (e.g., 120 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Washing:

    • Stop the reaction by spotting the reaction mixture onto a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.

    • Wash the filter plate extensively with 0.75% phosphoric acid to remove unbound [γ-33P]ATP.

  • Signal Detection and Data Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the amount of incorporated radiolabeled phosphate using a microplate scintillation counter.

    • Calculate the percentage of remaining kinase activity in the presence of the inhibitor compared to the vehicle control.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model.

Conclusion

The data presented in this guide demonstrates that while CGP-74514A is a highly potent inhibitor of CDK1, it also exhibits significant activity against other members of the CDK family. This "pan-CDK" inhibitory profile should be taken into consideration when using this compound as a research tool. Its broader selectivity can be advantageous for studies where the simultaneous inhibition of multiple CDKs is desired, but it also highlights the potential for off-target effects that need to be carefully controlled for in experimental design. This guide provides a foundational dataset and methodological context to aid researchers in the effective use and interpretation of studies involving CGP-74514A.

References

Validating CGP-74514 Targets: A Comparative Guide Based on Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor CGP-74514 with genetic knockout approaches to validate its primary target, Cyclin-dependent kinase 1 (CDK1). By examining experimental data from multiple studies, this document aims to offer an objective assessment of this compound's on-target effects and its utility as a specific tool for cancer research.

Executive Summary

Comparison of Phenotypic Effects: this compound vs. Genetic Knockdown of CDK1

The following table summarizes the key phenotypic outcomes observed upon treatment with this compound and after genetic silencing of CDK1.

Phenotypic OutcomeThis compound TreatmentCDK1 Knockdown (siRNA)Alternative CDK1 Inhibitor (RO-3306)
Cell Cycle Progression Induces G2/M phase arrest.[1]Causes accumulation of cells in G2/M phase.Blocks cell cycle in the G2/M phase.[2][3][4]
Apoptosis Induces apoptosis in various cancer cell lines.[1]Induces apoptosis.Triggers apoptosis, particularly in cancer cells.[3][4]
Cell Proliferation Inhibits cell proliferation and colony formation.[1]Reduces cell viability and proliferation.Effectively blocks proliferation of cancer cells.[2][4]

Signaling Pathways and Molecular Mechanisms

Inhibition of CDK1, either by this compound or genetic means, disrupts the normal progression of the cell cycle and triggers apoptotic pathways.

CDK1 in Cell Cycle Regulation and Apoptosis

CDK1, in complex with Cyclin B1, is the master regulator of the G2/M transition. Its activation is required for entry into mitosis. Inhibition of CDK1 prevents the phosphorylation of numerous downstream substrates essential for mitotic events, leading to cell cycle arrest. Prolonged arrest at the G2/M checkpoint can subsequently trigger the intrinsic apoptotic pathway.

cluster_cell_cycle G2/M Transition cluster_inhibition Intervention cluster_outcome Cellular Outcome CDK1_CyclinB CDK1/Cyclin B1 M Mitosis CDK1_CyclinB->M Promotes Entry G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest G2 G2 Phase G2->CDK1_CyclinB Activation CGP74514 This compound CGP74514->CDK1_CyclinB Inhibits CDK1_KO CDK1 Knockout (siRNA/CRISPR) CDK1_KO->CDK1_CyclinB Ablates Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of CDK1 inhibition leading to G2/M arrest and apoptosis.
Molecular Effects of this compound

Studies have shown that this compound treatment leads to specific molecular changes consistent with CDK1 inhibition:

  • Downregulation of Cyclin B: this compound has been shown to decrease the levels of Cyclin B, a crucial binding partner for CDK1 activation.[1]

  • Reduced Phosphorylation of CDK1: The inhibitor leads to reduced phosphorylation at the activating site (T161) of CDK1.[1]

  • Stabilization of p53: An accumulation of the tumor suppressor protein p53 is observed following treatment.[1]

  • Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is downregulated, promoting apoptosis.[1]

Experimental Protocols

Genetic Knockdown of CDK1 using siRNA

Objective: To transiently reduce the expression of CDK1 in a cancer cell line to observe the phenotypic consequences.

Materials:

  • Cancer cell line (e.g., HepG2)

  • CDK1-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Reagents for Western Blot analysis and cell-based assays (cell cycle, apoptosis)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: Harvest a subset of cells to validate CDK1 knockdown by Western Blot analysis.

  • Phenotypic Analysis: Use the remaining cells for downstream assays such as cell cycle analysis (propidium iodide staining and flow cytometry) and apoptosis assays (Annexin V/PI staining).

Pharmacological Inhibition with this compound

Objective: To assess the effects of this compound on cell cycle progression and apoptosis.

Materials:

  • Cancer cell line (e.g., HepG2)

  • CGP-74514A dihydrochloride

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Complete growth medium

  • 96-well and 6-well plates

  • Reagents for cell viability (MTT), cell cycle, and apoptosis assays

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of CGP-74514A in DMSO and store at -20°C.

  • Cell Seeding: Seed cells in appropriate plates for the intended assays.

  • Treatment: Treat cells with the desired concentrations of CGP-74514A (e.g., 5 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 8, 24, 48 hours).

  • Analysis:

    • Cell Viability: Perform an MTT assay to determine the effect on cell proliferation.

    • Cell Cycle Analysis: Harvest cells, fix with ethanol, stain with propidium iodide, and analyze by flow cytometry.

    • Apoptosis Assay: Stain cells with Annexin V-FITC and propidium iodide and analyze by flow cytometry.

cluster_setup Experimental Setup cluster_genetic Genetic Approach cluster_pharma Pharmacological Approach cluster_comparison Comparison start Cancer Cell Line seed Seed Cells start->seed siRNA Transfect with CDK1 siRNA seed->siRNA treat Treat with This compound seed->treat validate_kd Validate Knockdown (Western Blot) siRNA->validate_kd pheno_genetic Phenotypic Analysis (Cell Cycle, Apoptosis) validate_kd->pheno_genetic compare Compare Phenotypes pheno_genetic->compare pheno_pharma Phenotypic Analysis (Cell Cycle, Apoptosis) treat->pheno_pharma pheno_pharma->compare

Caption: Workflow for comparing genetic and pharmacological inhibition of CDK1.

Conclusion

References

A Comparative Guide to CDK Inhibitors: CGP-74514 vs. Purvalanol A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed side-by-side comparison of CGP-74514 and purvalanol A, two widely used small molecule inhibitors of cyclin-dependent kinases (CDKs). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical activity and cellular effects. The information presented is supported by experimental data from peer-reviewed literature.

Introduction and Mechanism of Action

Both this compound and purvalanol A are purine-based, ATP-competitive inhibitors of cyclin-dependent kinases, enzymes crucial for regulating cell cycle progression, transcription, and other fundamental cellular processes.[1] By blocking the ATP-binding pocket of CDKs, these inhibitors prevent the phosphorylation of key substrates, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[1][2][3] While both compounds target the CDK family, they exhibit distinct selectivity profiles and potencies, resulting in different biological outcomes.

The diagram below illustrates the general mechanism by which CDK inhibitors interfere with cell cycle progression. They block the activity of Cyclin-CDK complexes, preventing the phosphorylation of the Retinoblastoma protein (Rb). This keeps Rb bound to the transcription factor E2F, thereby inhibiting the expression of genes required for the S-phase and leading to cell cycle arrest.

cluster_0 G1 Phase cluster_1 G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb-E2F (Inactive) CDK46->pRb phosphorylates Rb Rb + E2F (Active) pRb->Rb releases S_Phase_Genes S-Phase Genes Rb->S_Phase_Genes activates Mitosis Mitosis CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 forms complex Mitosis_Proteins Mitosis Proteins CDK1->Mitosis_Proteins phosphorylates Mitosis_Proteins->Mitosis promotes Inhibitor CGP-74514A Purvalanol A Inhibitor->CDK46 Inhibitor->CDK1

Caption: General pathway of CDK inhibition leading to cell cycle arrest.

Biochemical Properties and Kinase Selectivity

While both molecules are purine derivatives, their substitutions lead to different affinities for various kinases. Purvalanol A is generally characterized by its high potency against CDK1, CDK2, and CDK5.[4][5] this compound was initially reported as a selective CDK1 inhibitor, though later studies have shown it also inhibits other CDKs, suggesting it may function as a pan-CDK inhibitor.[6][7]

Table 1: General Properties

PropertyThis compoundPurvalanol A
Synonyms CGP74514ANG 60
Molecular Formula C₁₉H₂₄ClN₇C₁₉H₂₅ClN₆O
Molecular Weight 385.89 g/mol [8]388.9 g/mol [4][5]
CAS Number 1173021-98-1[8]212844-53-6[4][5]

Table 2: Comparative Kinase Inhibition (IC₅₀ Values)

Target KinaseThis compound IC₅₀ (nM)Purvalanol A IC₅₀ (nM)
CDK1 (cdc2)/cyclin B 25[6][9]4[10][11]
CDK2/cyclin A -70[10][11]
CDK2/cyclin E -35[10][11]
CDK4/cyclin D1 -850[10][11]
CDK5/p35 -75[11][12]
CDK7 -100[4][5]
ERK1 -9000[11]

Cellular Effects: A Comparative Overview

The differences in kinase selectivity translate to distinct cellular phenotypes. Both compounds are effective inducers of apoptosis and cell cycle arrest in a variety of cancer cell lines.

  • This compound: As a potent CDK1 inhibitor, this compound effectively induces apoptosis in multiple human leukemia cell lines (U937, HL-60, etc.) at micromolar concentrations.[2] Treatment leads to mitochondrial damage, caspase activation, and changes in cell cycle-related proteins, including increased p21 expression and dephosphorylation of p34(CDC2).[2][6] It has also been shown to sensitize breast cancer cells to TRAIL-induced apoptosis by reducing the levels of X-linked inhibitor of apoptosis protein (XIAP).[13]

  • Purvalanol A: This compound induces a reversible cell cycle arrest in the G1 and G2 phases.[14][15] It has been shown to trigger rapid apoptosis in human neutrophils by destabilizing the anti-apoptotic protein Mcl-1.[16][17] In various cancer cell lines, purvalanol A induces apoptosis and can even reverse cisplatin resistance in ovarian cancer.[3] Its pro-apoptotic effects are linked to the downregulation of anti-apoptotic proteins like survivin, Bcl-XL, and Bcl-2, potentially through the inhibition of the JAK2/STAT3 pathway and RNA polymerase II.[18]

Table 3: Summary of Reported Cellular Effects

EffectThis compoundPurvalanol A
Cell Cycle Arrest G2/M (inferred from CDK1 inhibition)[2]G1 and G2 phases[14][15]
Apoptosis Induction Yes, in multiple leukemia and breast cancer cell lines[2][13]Yes, in neutrophils, ovarian, colon, and gastric cancer cells[3][16][19][20]
Key Affected Proteins ↑p21, ↓p27, ↓E2F1, dephosphorylation of CDC2, ↓XIAP[2][13]↓Mcl-1, ↓Cyclin D1/E, ↑p21, inhibition of Rb phosphorylation[14][16][17]
Notable Effects Sensitizes cells to TRAIL-induced apoptosis[13]Reverses cisplatin resistance; suppresses Src-mediated transformation[3][20]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare CDK inhibitors like this compound and purvalanol A.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Recombinant active kinase (e.g., CDK1/Cyclin B), kinase-specific substrate (e.g., Histone H1), ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ system), kinase buffer, test compounds (this compound, purvalanol A), and stop solution.

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and kinase buffer.

    • Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction using a stop solution.

    • Quantify kinase activity. If using radiolabeled ATP, spot the mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure radioactivity using a scintillation counter. Alternatively, use a luminescence-based assay like ADP-Glo™ to measure ADP production.

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of inhibitor concentration. Determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Culture: Plate cells (e.g., U937 or HT29) at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, purvalanol A, or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

A Seed Cells B Treat with Inhibitor (or Vehicle) A->B C Harvest and Fix (70% Ethanol) B->C D Stain with Propidium Iodide (PI) C->D E Analyze via Flow Cytometry D->E F Quantify Cell Cycle Phases (G1, S, G2/M) E->F

Caption: Experimental workflow for cell cycle analysis.

Western Blot Analysis for Protein Expression/Phosphorylation

This technique is used to detect specific proteins and their phosphorylation status in cell lysates.

  • Cell Treatment and Lysis: Treat cells as described for the cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Rb, anti-Mcl-1, anti-p21, or anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion

This compound and purvalanol A are both valuable tools for studying CDK-dependent processes. The choice between them should be guided by the specific research question and the cellular context.

  • Purvalanol A offers high potency against CDK1, CDK2, and CDK5, making it a strong candidate for studies involving G1/S and G2/M transitions or neuronal processes regulated by CDK5.[10][11] Its documented effects on Mcl-1 and Src also open avenues for investigating apoptosis and cell transformation.[16][20]

  • This compound is a potent inhibitor of CDK1, making it particularly useful for dissecting the roles of this specific kinase in the G2/M checkpoint and mitosis.[6][9] Its ability to modulate apoptosis-related proteins like XIAP suggests its utility in studies of programmed cell death and chemo-sensitization.[13]

Researchers should consider the distinct kinase selectivity profiles presented in this guide to select the most appropriate inhibitor and to accurately interpret their experimental findings.

References

Control Experiments for Studying CGP-74514 Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of essential control experiments for researchers studying the effects of CGP-74514, a potent inhibitor of Cyclin-dependent kinase 1 (CDK1). Objectively comparing experimental outcomes with appropriate controls is critical for validating on-target effects and interpreting data accurately. This document details experimental protocols, presents comparative data for alternative compounds, and illustrates key concepts through diagrams.

Understanding this compound: Mechanism and Specificity

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the CDK1/cyclin B complex, with a reported half-maximal inhibitory concentration (IC50) of 25 nM.[1][2][3][4] Its primary mechanism of action is the inhibition of CDK1, a master regulator of the G2/M phase transition in the cell cycle. This inhibition leads to cell cycle arrest at the G2/M checkpoint and can subsequently induce apoptosis.[4][5]

While highly selective for CDK1, researchers should be aware of potential off-target effects, especially at higher concentrations. Some studies have noted inhibitory activity against other kinases, including PKCα (IC50 = 6.1 µM) and PKA (IC50 = 125 µM).[1] More recent evidence also suggests that this compound may act as a pan-CDK inhibitor, showing activity against CDK2 and CDK5, and to a lesser extent, CDKs 4, 7, and 9.[6][7][8] This promiscuity underscores the importance of rigorous control experiments to ensure that observed biological effects are attributable to CDK1 inhibition.

Comparative Inhibitor Data

To contextualize the activity of this compound, it is useful to compare its potency against its primary target and known off-targets, as well as against alternative CDK inhibitors.

Table 1: IC50 Values of this compound Against Various Kinases

Kinase TargetIC50 ValueReference
CDK1/cyclin B 25 nM [1][2][4]
PKCα6.1 µM[1]
PKA125 µM[1]
EGFR>10 µM[1]
CDK5/p25Potent Inhibition[6]

Table 2: Comparison of this compound with Alternative CDK Inhibitors

InhibitorPrimary Target(s)IC50 Value(s)Key Characteristics
This compound CDK1 25 nM Potent CDK1 inhibitor, induces G2/M arrest and apoptosis. [1][4]
PalbociclibCDK4/611 nM (CDK4), 16 nM (CDK6)Highly selective for CDK4/6; induces G1 arrest.[9]
RibociclibCDK4/610 nM (CDK4), 39 nM (CDK6)Approved for breast cancer treatment; induces G1 arrest.[10]
RoscovitineCDK1/2/50.2 µM (CDK1), 0.7 µM (CDK2)Pan-CDK inhibitor used in research.[11]
FlavopiridolPan-CDK~100 nM (CDK1, 2, 4, 6)First-generation pan-CDK inhibitor.[11]

Essential Control Experiments and Logical Framework

To validate that the observed effects of this compound are due to on-target CDK1 inhibition, a multi-pronged approach involving negative, positive, and genetic controls is necessary.

G cluster_experiment Experimental Setup cluster_controls Control Groups cluster_negative Negative Controls (Expect No Effect) cluster_positive Positive Controls (Expect Similar Effect) This compound This compound Treatment Vehicle Vehicle Control (e.g., DMSO) This compound->Vehicle Compare results to isolate compound effect from solvent effect. Inactive_Analog Inactive Analog (If available) This compound->Inactive_Analog Compare to rule out non-specific structural effects. Other_CDK1i Alternative CDK1 Inhibitor This compound->Other_CDK1i Compare to confirm phenotype is consistent with CDK1 inhibition. Genetic_KO Genetic Control (CDK1 Knockout/Knockdown) This compound->Genetic_KO Compare to validate on-target dependency.

Caption: Logical framework for control experiments.

  • Negative Controls: These are crucial to ensure that the observed cellular response is due to the pharmacological action of this compound and not an artifact.

    • Vehicle Control: Cells should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[12] This is the most fundamental control.

    • Inactive Structural Analog: If available, an analog of this compound that is structurally similar but pharmacologically inactive is an ideal negative control to rule out effects caused by the chemical scaffold itself.

  • Positive Controls: These experiments help confirm that the observed phenotype is consistent with known outcomes of CDK1 inhibition.

    • Alternative CDK1 Inhibitors: Treating cells with other well-characterized CDK1 inhibitors (e.g., Roscovitine) should produce similar biological effects, such as G2/M arrest.

    • Non-pharmacological Induction: For studying apoptosis, a known inducer like staurosporine can be used as a positive control for activating apoptotic pathways.

  • Genetic Controls for Target Validation: These are the gold standard for confirming that a drug's effects are mediated through its intended target.

    • CDK1 Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CDK1 expression should phenocopy the effects of this compound.[13]

    • Rescue Experiments: In a CDK1 knockout/knockdown background, the effects of this compound should be diminished or absent, confirming its on-target action.

Key Experimental Protocols

The following protocols provide a framework for assessing the biological effects of this compound.

This method is used to detect changes in the phosphorylation of CDK1 substrates and to measure markers of apoptosis.

G A 1. Cell Treatment (this compound, Vehicle, Controls) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Rb, anti-cleaved PARP) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection & Imaging H->I

Caption: Standard Western blot experimental workflow.

Protocol:

  • Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat with desired concentrations of this compound, a vehicle control (e.g., DMSO), and other controls for a specified duration (e.g., 24 hours).[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE: Mix equal amounts of protein (20-40 µg) with Laemmli buffer, boil, and load onto an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[15]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Target Engagement: Phospho-Rb (a downstream target of other CDKs, its status can indicate specificity), Phospho-Lamin A/C.

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP.

    • Loading Control: β-Actin, GAPDH.

  • Secondary Antibody and Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate and an imaging system.[14]

  • Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified CDK1/cyclin B.

G cluster_reactants Reaction Mixture cluster_process Assay Steps CDK1 Purified CDK1/Cyclin B Incubate 1. Incubate at 30°C CDK1->Incubate Substrate Substrate Peptide (e.g., Histone H1) Substrate->Incubate ATP ATP ATP->Incubate Inhibitor This compound or Vehicle Inhibitor->Incubate Stop 2. Stop Reaction Incubate->Stop Detect 3. Detect Signal (e.g., Luminescence) Stop->Detect

Caption: Workflow for an in vitro CDK1 kinase assay.

Protocol:

  • Prepare Master Mixture: In a 96-well plate, prepare a master mix containing kinase assay buffer, a CDK substrate peptide (e.g., a derivative of Histone H1), and ATP.[17]

  • Add Inhibitor: Add varying concentrations of this compound to the experimental wells. Add vehicle to the "positive control" wells and buffer to the "blank" wells.[17]

  • Initiate Reaction: Add purified, recombinant CDK1/Cyclin B1 enzyme to all wells except the "blank".

  • Incubation: Incubate the plate at 30°C for a set time, typically 30-60 minutes, to allow the kinase reaction to proceed.[17][18]

  • Detection: Stop the reaction and measure kinase activity. A common method is the Kinase-Glo® assay, which quantifies the amount of ATP remaining in the well. A lower ATP level (and thus higher ADP production) corresponds to higher kinase activity. The signal is typically luminescence.[17][18]

  • Data Analysis: Subtract the "blank" reading from all other readings. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

CDK1 Signaling Pathway and Point of Inhibition

This compound acts at a critical juncture in the cell cycle, preventing the cell from entering mitosis.

G S S Phase (DNA Replication) G2 G2 Phase CyclinB Cyclin B Synthesis G2->CyclinB M M Phase (Mitosis) G1 G1 M->G1 Cytokinesis CDK1_CyclinB CDK1/Cyclin B Complex (Active) CyclinB->CDK1_CyclinB binds CDK1 Phosphorylation Phosphorylation of Mitotic Substrates CDK1_CyclinB->Phosphorylation drives Arrest G2/M Arrest Phosphorylation->M initiates CGP74514 This compound

Caption: this compound inhibits the active CDK1/Cyclin B complex.

References

A Comparative Review of CGP-74514A and Other Cyclin-Dependent Kinase Inhibitors in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclin-dependent kinase (CDK) inhibitor CGP-74514A with other notable CDK inhibitors, Flavopiridol and Roscovitine. The focus of this review is on the induction of apoptosis in human leukemia cell lines, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the pro-apoptotic effects of CGP-74514A and its comparison with Flavopiridol and Roscovitine in various human leukemia cell lines.

Table 1: Apoptotic Induction by CGP-74514A in Human Leukemia Cell Lines

Cell LineConcentration (µM)Exposure Time (hr)Apoptosis (%)
U937518~95%
HL-6051830-95%
KG-151830-95%
CCRF-CEM51830-95%
Raji51830-95%
THP-151830-95%
Data extracted from a study on the effects of the CDK1 inhibitor CGP74514A on human leukemia cells.[1]

Table 2: Comparative Apoptosis Induction by CDK Inhibitors in U937 Leukemia Cells

InhibitorConcentrationExposure Time (hr)Apoptosis Induction
CGP-74514AMinimally toxic concentrations3Marked decrease in Akt phosphorylation, leading to apoptosis
FlavopiridolMinimally toxic concentrations3Marked decrease in Akt phosphorylation, leading to apoptosis
RoscovitineMinimally toxic concentrations3Marked decrease in Akt phosphorylation, leading to apoptosis
This data is derived from a study investigating the role of the PI3K/Akt pathway in the apoptotic response to CDK inhibitors.[2][3] The study notes that co-exposure with a PI3K inhibitor markedly potentiated apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Assessment of Apoptosis

1. Morphological Assessment:

  • Cells were harvested and cytospin slides were prepared.

  • Slides were stained with Wright-Giemsa stain.

  • The percentage of apoptotic cells was determined by light microscopy, identifying cells with classic morphological features of apoptosis (e.g., cell shrinkage, chromatin condensation, and nuclear fragmentation).

  • For each sample, at least 500 cells were counted.

2. Annexin V and Propidium Iodide (PI) Staining:

  • Cells were washed with cold PBS.

  • Cells were resuspended in binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension.

  • The mixture was incubated in the dark at room temperature.

  • Apoptosis was analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Cell Culture
  • Human leukemia cell lines (U937, HL-60, KG-1, CCRF-CEM, Raji, and THP-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Signaling Pathways and Experimental Workflows

CGP-74514A-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key molecular events initiated by CGP-74514A, leading to apoptosis in leukemia cells.

CGP-74514A Signaling Pathway to Apoptosis CGP74514A CGP74514A CDK1 CDK1 CGP74514A->CDK1 inhibition p21 p21(CIP1) CGP74514A->p21 increase p27 p27(KIP1) CGP74514A->p27 degradation Mitochondria Mitochondria CGP74514A->Mitochondria damage pRb pRb CDK1->pRb dephosphorylation E2F1 E2F1 pRb->E2F1 degradation Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Smac_DIABLO Smac/DIABLO Mitochondria->Smac_DIABLO release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase_Cascade Caspase Cascade Smac_DIABLO->Caspase_Cascade activation Caspase9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Bcl2 Bcl-2/Bcl-xL Bcl2->Mitochondria inhibition

Caption: CGP-74514A induces apoptosis by inhibiting CDK1.

Experimental Workflow for Apoptosis Assessment

The diagram below outlines the general workflow for assessing apoptosis in leukemia cells following treatment with CDK inhibitors.

Workflow for Apoptosis Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_apoptosis_assay Apoptosis Assay cluster_data_analysis Data Analysis Leukemia_Cells Leukemia Cell Lines (e.g., U937) Incubation Incubate with CDK Inhibitor (CGP-74514A, Flavopiridol, or Roscovitine) Leukemia_Cells->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells Staining Stain with Annexin V-FITC & PI Harvest_Cells->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Quantification Quantify Apoptotic (Annexin V+) and Necrotic (PI+) Cells Flow_Cytometry->Quantification

Caption: Experimental workflow for apoptosis analysis.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of CGP-74514

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of the potent CDK1 inhibitor, CGP-74514, is a critical component of laboratory safety and environmental responsibility. As a small molecule kinase inhibitor, this compound and all materials contaminated with it must be treated as hazardous chemical waste. Adherence to the following procedures is mandatory to mitigate risks to personnel and prevent environmental contamination.

While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication, the following guidelines are based on established best practices for the handling and disposal of novel, potent small molecule inhibitors. Researchers must consult the manufacturer-provided SDS for this compound upon receipt and adhere to their institution's specific Environmental Health and Safety (EHS) protocols.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecification
Gloves Double-gloving with nitrile or other chemically resistant gloves is required.
Eye Protection Chemical splash goggles or safety glasses with side shields.
Lab Coat A dedicated, buttoned lab coat.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The following step-by-step protocol outlines the process for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is crucial.

  • Solid Waste: Collect all solid waste contaminated with this compound, including pipette tips, microfuge tubes, gloves, bench paper, and empty vials, in a designated hazardous waste container.

  • Liquid Waste: Dispose of all solutions containing this compound, including unused stock solutions, experimental media, and the first rinse of any "empty" container, into a dedicated liquid hazardous waste container.[1]

  • Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.

Step 2: Container Management

The integrity and labeling of waste containers are paramount for safety and compliance.

  • Compatibility: Ensure that waste containers are made of a material compatible with the chemical waste.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent if applicable.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

Step 3: Storage

Temporary storage of hazardous waste within the laboratory must be in a designated and controlled area.

  • Satellite Accumulation Area (SAA): Store sealed and labeled hazardous waste containers in a designated SAA.

  • Secondary Containment: It is best practice to use secondary containment for liquid waste containers to mitigate spills.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 4: Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all required hazardous waste manifests or logs as per your institution's and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Blades) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container store_saa Store in Designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa ehs_pickup Request EHS Waste Pickup store_saa->ehs_pickup end End: Document & Await Pickup ehs_pickup->end

This compound Disposal Workflow Diagram

By strictly adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.